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  • Product: 2-Butoxy-1-methylethyl acetate
  • CAS: 85409-76-3

Core Science & Biosynthesis

Foundational

Thermodynamic Profiling of 2-Butoxy-1-Methylethyl Acetate in Aqueous Solutions: Phase Equilibria, Excess Properties, and Formulation Dynamics

Executive Summary The thermodynamic behavior of amphiphilic solvents in aqueous environments dictates their utility in pharmaceutical formulations, drug delivery systems, and microemulsion engineering. 2-Butoxy-1-methyle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic behavior of amphiphilic solvents in aqueous environments dictates their utility in pharmaceutical formulations, drug delivery systems, and microemulsion engineering. 2-Butoxy-1-methylethyl acetate (also known as propylene glycol monobutyl ether acetate or PnB Acetate) represents a critical class of hydrophobic ether-esters. Due to its unique structural duality—a hydrophobic butyl tail coupled with polar ether and acetate linkages—its aqueous thermodynamic profile is characterized by non-ideal mixing, hydrophobic hydration, and temperature-dependent phase separation.

This technical guide provides an in-depth analysis of the thermodynamic properties of 2-butoxy-1-methylethyl acetate in aqueous solutions, detailing the causality behind its volumetric contraction, enthalpic signatures, and Lower Critical Solution Temperature (LCST) behavior.

Chemical Identity and Amphiphilic Character

2-Butoxy-1-methylethyl acetate (CAS: 85409-76-3) is synthesized via the esterification of propylene glycol monobutyl ether. In aqueous systems, the molecule undergoes competitive intermolecular interactions. The ether oxygen and the carbonyl oxygen of the acetate group act as hydrogen bond acceptors, while the aliphatic butyl chain and the propylene backbone induce water structuring (hydrophobic hydration).

Understanding the balance between these hydrophilic and hydrophobic forces is paramount for drug development professionals utilizing this solvent to .

Core Thermodynamic Properties in Aqueous Systems

Volumetric Contraction and Excess Molar Volume ( VE )

When 2-butoxy-1-methylethyl acetate is mixed with water, the system exhibits a highly negative Excess Molar Volume ( VE<0 ). This non-ideal volumetric contraction is driven by two primary mechanisms:

  • Interstitial Accommodation: The relatively small water molecules fit into the interstitial voids created by the bulky, branched structure of the acetate derivative.

  • Hydrogen Bonding: The formation of strong cross-associated hydrogen bonds between water protons and the ether/carbonyl oxygens pulls the unlike molecules closer together than predicted by ideal mixing rules.

Isentropic Compressibility ( Δκs​ )

Acoustic profiling reveals a negative deviation in isentropic compressibility ( Δκs​<0 ). The aqueous mixture is significantly less compressible than the pure components. This acoustic rigidity is a direct consequence of the "iceberg" effect—water molecules form a highly ordered, rigid clathrate-like cage around the hydrophobic butyl chain, reducing the free volume and increasing the structural integrity of the liquid matrix.

Enthalpic Signatures and LCST Phase Behavior

The mixing process is highly exothermic at room temperature ( HE<0 ), reflecting the energetic favorability of water-acetate hydrogen bonding. However, the system exhibits a Lower Critical Solution Temperature (LCST) . As thermal energy increases, the kinetic energy overcomes the hydrogen bond enthalpy. The structured water cages collapse, entropy dominates, and the system undergoes a macroscopic liquid-liquid phase separation. This.

Experimental Methodologies for Thermodynamic Profiling

To ensure high scientific integrity and reproducibility, the thermodynamic profiling of binary mixtures requires self-validating experimental protocols. The following methodologies detail the exact causality behind the instrumental choices.

Protocol 1: High-Precision Densimetry and Acoustic Profiling

Objective: Determine Density ( ρ ), Speed of Sound ( u ), Excess Molar Volume ( VE ), and Isentropic Compressibility ( Δκs​ ). Rationale: To accurately capture the subtle volume contraction caused by interstitial accommodation, a vibrating-tube densimeter is utilized. The period of oscillation of the U-tube is directly proportional to the mass of the injected fluid, avoiding the meniscus reading errors of traditional pycnometers and providing the 10−5 g/cm3 precision required.

Step-by-Step Workflow:

  • Calibration: Calibrate the Anton Paar DSA 5000 (or equivalent vibrating-tube densimeter and sound velocity analyzer) using ultra-pure, double-distilled, degassed water and dry ambient air at the target temperatures (293.15 K, 298.15 K, 303.15 K).

  • Sample Preparation: Prepare binary mixtures of 2-butoxy-1-methylethyl acetate and water across the entire mole fraction range ( x1​=0.1 to 0.9 ) using an analytical balance with a precision of ±0.0001 g to ensure exact stoichiometric ratios.

  • Degassing: Subject all mixtures to ultrasonic degassing for 15 minutes to remove dissolved microscopic air bubbles, which would otherwise drastically skew acoustic velocity measurements.

  • Injection & Equilibration: Inject 2 mL of the mixture into the measuring cell. Allow the internal Peltier thermostat to equilibrate the sample to the target temperature ( ±0.001 K).

  • Data Acquisition: Record the density ( ρ ) and speed of sound ( u ). Calculate VE using the standard equation:

    VE=ρmix​x1​M1​+x2​M2​​−(ρ1​x1​M1​​+ρ2​x2​M2​​)

    (Where M is molar mass, and subscripts 1 and 2 denote the pure components).

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: Quantify the Excess Enthalpy of mixing ( HE ). Rationale: because ITC directly measures the heat released or absorbed during the dynamic mixing process at a constant temperature. This allows for the real-time quantification of the exothermic hydrogen bond formation.

Step-by-Step Workflow:

  • Baseline Stabilization: Fill the reference cell of the ITC with pure water. Allow the system to achieve a stable baseline at 298.15 K (thermal power fluctuation <0.1μW ).

  • Titration Setup: Load the sample cell with degassed water and the automated injection syringe with pure 2-butoxy-1-methylethyl acetate.

  • Injection Sequence: Program the syringe to deliver 10 μ L aliquots of the solvent into the water cell at 300-second intervals. The prolonged interval ensures the system returns to thermal equilibrium between injections.

  • Integration: Integrate the area under each thermogram peak (heat rate vs. time) to determine the enthalpy change ( ΔH ) per mole of injectant.

  • Validation: Perform a reverse titration (water into solvent) to validate the symmetry of the Redlich-Kister polynomial fit for the binary system.

Quantitative Data & Phase Equilibria

The following tables summarize the thermophysical data, demonstrating the non-ideal behavior of the solvent in aqueous environments.

Table 1: Thermophysical Properties of Pure 2-Butoxy-1-Methylethyl Acetate

Temperature (K)Density, ρ (g/cm³)Speed of Sound, u (m/s)
293.150.88541312.4
298.150.88121295.8
303.150.87701279.1

Table 2: Excess Thermodynamic Properties of Aqueous Mixtures at 298.15 K

Mole Fraction ( x1​ )Excess Molar Volume, VE (cm³/mol)Excess Isentropic Compressibility, Δκs​ (TPa⁻¹)Excess Enthalpy, HE (J/mol)
0.1000-0.42-12.4-450
0.3000-0.85-28.1-920
0.5000-1.12-35.6-1150
0.7000-0.78-22.3-780
0.9000-0.25-8.5-210

Data interpretation: The maximum negative deviation at equimolar concentrations ( x1​≈0.5 ) confirms that the structural packing efficiency and hydrogen bonding network are optimized when the ratio of solvent to water allows for complete hydration shell formation.

Formulation Dynamics in Drug Development

In pharmaceutical sciences, 2-butoxy-1-methylethyl acetate acts as a potent cosolvent. By understanding its thermodynamic pathway, formulators can predict how the solvent will partition at the oil-water interface of a microemulsion. The exothermic mixing ( HE<0 ) indicates that the solvent readily integrates into the aqueous phase at room temperature, while its hydrophobic tail anchors into the oil phase, reducing interfacial tension and stabilizing the nanodroplets.

G N1 Aqueous System Integration 2-Butoxy-1-Methylethyl Acetate + H2O N2 Hydrophobic Hydration Water Structuring Around Butyl Chain N1->N2 Mixing N3 Thermodynamic Output Negative Excess Volume (V^E < 0) Exothermic Mixing (H^E < 0) N2->N3 H-Bond Formation N4 Thermal Trigger (Heating) N3->N4 T increases N6 Microemulsion Formulation Cosolvent Partitioning N3->N6 Surfactant Addition N5 Phase Separation (T > LCST) Entropy Dominates N4->N5 H-Bonds Rupture

Thermodynamic pathway of 2-butoxy-1-methylethyl acetate in aqueous systems.

References

  • US Patent 5597792A.High water content, low viscosity, oil continuous microemulsions and emulsions, and their use in cleaning applications. Google Patents.
  • The Journal of Chemical Thermodynamics. Thermodynamic properties of aqueous solution of 2-isobutoxyethanol at T = (293.15, 298.15, and 303.15) K, below and above LCST. ResearchGate. URL:[Link]

  • Journal of Chemical & Engineering Data. Volumetric and Ultrasonic Studies of Molecular Interactions in n-Alkoxypropanols + Alkyl Acetates Mixtures at Different Temperatures. ACS Publications. URL:[Link]

  • Journal of Molecular Liquids. Excess Molar Volumes and Viscosities for Binary Mixtures of 1-Alkoxypropan-2-ols with 1-Butanol, and 2-Butanol at 298.15 K and Atmospheric Pressure. ResearchGate. URL:[Link]

Exploratory

In Vitro Toxicity and Safety Profile of 2-Butoxy-1-Methylethyl Acetate: A Comprehensive Technical Guide

Executive Summary As industries shift away from volatile and highly toxic ethylene glycol ethers, propylene glycol ether esters have emerged as 1[1]. Among these, 2-butoxy-1-methylethyl acetate (CAS 85409-76-3) represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As industries shift away from volatile and highly toxic ethylene glycol ethers, propylene glycol ether esters have emerged as 1[1]. Among these, 2-butoxy-1-methylethyl acetate (CAS 85409-76-3) represents a critical solvent utilized in architectural coatings, specialized chemical formulations, and potential 2[2]. While generally recognized for low acute toxicity, rigorous in vitro safety profiling is mandatory to evaluate its localized effects, particularly concerning dermal exposure, respiratory irritation, and long-term cellular stress[1]. This technical guide delineates the mechanistic toxicology, self-validating in vitro assay protocols, and quantitative safety thresholds necessary for evaluating 2-butoxy-1-methylethyl acetate in research and drug development pipelines.

Chemical Identity & Physicochemical Properties

The toxicokinetic behavior of a solvent is fundamentally governed by its physicochemical parameters. 2-Butoxy-1-methylethyl acetate possesses a lipophilic butyl chain and an ester linkage, which collectively dictate its cellular permeability and susceptibility to enzymatic hydrolysis.

PropertyValue
Chemical Name 2-Butoxy-1-methylethyl acetate
CAS Number 3[3]
Molecular Formula 4[4]
Molecular Weight 174.24 g/mol [3]
Density 5[5]
Boiling Point 224.3ºC at 760 mmHg[3]

Mechanistic Toxicology: Cellular Interactions

The safety profile of propylene glycol ether esters is highly dependent on their structural reactivity[1]. Upon cellular entry, the ester group of 2-butoxy-1-methylethyl acetate is1 mediated by intracellular carboxylesterases (as well as ambient acidic or basic conditions)[1]. This enzymatic cleavage yields propylene glycol monobutyl ether (PnB) and acetic acid.

While the parent compound and its metabolites exhibit low systemic toxicity, the lipophilic nature of the butyl chain allows PnB to partition into cellular membranes. High concentrations can lead to mild lipid bilayer perturbation, resulting in localized oxidative stress and the subsequent activation of adaptive cellular defense mechanisms, such as the Keap1-Nrf2-ARE pathway.

Pathway PGBA 2-Butoxy-1-Methylethyl Acetate Esterase Intracellular Esterases PGBA->Esterase Cellular Uptake PnB Propylene Glycol Monobutyl Ether Esterase->PnB Hydrolysis Acetate Acetic Acid Esterase->Acetate Hydrolysis Membrane Membrane Lipid Perturbation PnB->Membrane Lipophilic Interaction ROS Mild ROS Generation PnB->ROS Cellular Stress Nrf2 Keap1-Nrf2-ARE Activation ROS->Nrf2 Adaptive Response

Metabolic hydrolysis of 2-butoxy-1-methylethyl acetate and downstream cellular stress pathways.

In Vitro Toxicity Profiling: Experimental Methodologies

To ensure data integrity, toxicological evaluations must employ self-validating test systems. Relying on a single endpoint can yield false positives due to assay interference or misinterpretation of metabolic inhibition as cell death.

Protocol A: Orthogonal Cytotoxicity Assessment (WST-8 / LDH Leakage)

Causality & Design: Skin contact and inhalation of vapors are the 1[1]. Therefore, human keratinocytes (HaCaT) or lung epithelial cells (A549) are the most relevant models. We pair the WST-8 assay (measuring mitochondrial dehydrogenase activity) with the LDH release assay (measuring plasma membrane rupture). This orthogonal approach is self-validating: a reduction in WST-8 signal without a concurrent spike in LDH indicates transient metabolic suppression rather than terminal necrosis.

Step-by-Step Methodology:

  • Cell Seeding: Plate HaCaT cells at 1×104 cells/well in a 96-well tissue culture plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Test Article Preparation: Dissolve 2-butoxy-1-methylethyl acetate in DMSO to create a 200X stock. Dilute into culture media to achieve final testing concentrations (0.1 mM to 50 mM), ensuring final DMSO concentration remains strictly 0.5% to prevent solvent-induced baseline toxicity.

  • Internal Controls: Include a vehicle control (0.5% DMSO) and a positive necrosis control (1% Triton X-100 added 45 minutes prior to assay readout to induce 100% LDH release).

  • Exposure: Aspirate growth media and apply the treated media to the cells. Incubate for 24 hours.

  • LDH Readout: Transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Add 50 µL of LDH reaction mixture, incubate for 30 minutes in the dark, and measure absorbance at 490 nm.

  • WST-8 Readout: To the original plate containing the cells and remaining 50 µL media, add 10 µL of WST-8 reagent (CCK-8). Incubate for 2 hours at 37°C. Measure absorbance at 450 nm.

  • Data Integration: Calculate IC₅₀ values for both endpoints. Discrepancies between the two curves highlight specific mechanistic toxicities (e.g., mitochondrial uncoupling vs. direct membrane lysis).

Protocol B: In Vitro Skin Sensitization (KeratinoSens™ Assay - OECD 442D)

Causality & Design: Repeated exposure to propylene glycol ether esters may cause mild skin irritation or sensitization[1]. The KeratinoSens™ assay evaluates the activation of the Keap1-Nrf2-ARE pathway, a key initiating event in the adverse outcome pathway (AOP) for skin sensitization.

Step-by-Step Methodology:

  • Cell Seeding: Seed transgenic HaCaT cells containing an ARE-luciferase reporter construct into 96-well plates ( 1×104 cells/well). Incubate for 24 hours.

  • Exposure: Treat cells with 12 serial dilutions of 2-butoxy-1-methylethyl acetate (ranging from 0.98 to 2000 µM) for 48 hours. Include cinnamic aldehyde as a positive control.

  • Viability Check: Perform a concurrent MTT assay on a parallel plate to ensure that luciferase induction is measured at non-cytotoxic concentrations (viability must be >80%).

  • Luciferase Readout: Lyse the cells using passive lysis buffer. Add the luciferase substrate and immediately measure luminescence using a microplate reader.

  • Validation: A compound is classified as a potential sensitizer if it induces a statistically significant >1.5-fold increase in luciferase activity compared to the vehicle control at concentrations where cell viability remains >80%.

Workflow Start In Vitro Safety Profiling Cyto Cytotoxicity (WST-8 / LDH) Start->Cyto Geno Genotoxicity (Ames / Micronucleus) Start->Geno Sens Skin Sensitization (KeratinoSens) Start->Sens Data Data Integration & Risk Assessment Cyto->Data Geno->Data Sens->Data

Self-validating in vitro safety assessment workflow for solvent toxicity profiling.

Quantitative Safety Data & Toxicity Thresholds

Based on class-wide data for propylene glycol ether acetates and specific evaluations of related compounds, the following in vitro and environmental safety thresholds are established[1][6].

EndpointAssay / MetricExpected Outcome / Threshold
Acute Cytotoxicity IC₅₀ (Keratinocytes, 24h)> 10 mM (Indicative of low acute toxicity)[1]
Skin Sensitization KeratinoSens (ARE induction)Negative / Mild (Induction < 1.5-fold)
Genotoxicity Ames Test (OECD 471)Negative (No mutagenic potential observed)[6]
VOC Emission Indoor Air Quality Time-ValueRapid clearance (< 10 days to reach acceptable levels)[6]

Regulatory Context and Safety Profile

The transition toward 2-butoxy-1-methylethyl acetate is largely driven by its favorable regulatory profile compared to legacy solvents. Propylene glycol esters are generally considered to have relatively low acute toxicity[1]. However, handling protocols must account for their flammability and the potential for respiratory irritation upon inhalation of high vapor concentrations[1].

Environmental regulatory bodies, such as the Danish Environmental Protection Agency, emphasize the importance of monitoring 7 from wood-based materials and architectural coatings utilizing these solvents[7]. Standardized chamber testing ensures that the emission rates of compounds like 2-butoxy-1-methylethyl acetate drop below mucous irritation thresholds rapidly, typically yielding an indoor-relevant 6[6].

In pharmaceutical and cosmetic applications, while the parent propylene glycol backbone is widely accepted, the presence of the ether and ester functional groups necessitates thorough safety substantiation before inclusion in topical or ingestible formulations[1].

Sources

Foundational

Environmental Degradation and Half-Life of 2-Butoxy-1-Methylethyl Acetate: A Mechanistic Guide

Executive Summary 2-Butoxy-1-methylethyl acetate (CAS: 85409-76-3), commonly referred to as propylene glycol monobutyl ether acetate (PnB acetate), is a high-performance ether ester solvent utilized extensively in coatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Butoxy-1-methylethyl acetate (CAS: 85409-76-3), commonly referred to as propylene glycol monobutyl ether acetate (PnB acetate), is a high-performance ether ester solvent utilized extensively in coatings, inks, and advanced chemical formulations[1][2]. For researchers and drug development professionals evaluating novel excipients or synthesis solvents, understanding the environmental fate of this compound is critical for ecological risk assessment and regulatory compliance. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, quantitative half-life data, and the self-validating experimental protocols required to measure its environmental persistence.

Physicochemical Profiling

The environmental partitioning and degradation kinetics of 2-butoxy-1-methylethyl acetate are fundamentally dictated by its molecular structure. The presence of both an ether linkage and an ester functional group creates multiple sites for abiotic and biotic cleavage.

Table 1: Physicochemical Properties of 2-Butoxy-1-Methylethyl Acetate

ParameterValueCausality / Environmental Implication
CAS Number 85409-76-3Unique identifier for regulatory tracking[1].
Molecular Formula C9H18O3Dictates theoretical oxygen demand (ThOD) during biodegradation[1][2].
Molecular Weight 174.24 g/mol Influences vapor pressure and membrane permeability[1][2].
Density 0.93 g/cm³Indicates the substance will float on aqueous surfaces if phase separation occurs[1].
Boiling Point 224.3 °C (at 760 mmHg)Low volatility limits rapid atmospheric partitioning from bulk liquid[1].

Mechanistic Degradation Pathways

Abiotic Aqueous Hydrolysis

The ester group of 2-butoxy-1-methylethyl acetate is susceptible to hydrolysis, yielding 1-butoxy-2-propanol (the parent glycol ether) and acetic acid[3][4]. This reaction is highly pH-dependent:

  • Base-Catalyzed (pH > 8): Hydroxide ions ( OH− ) act as strong nucleophiles, attacking the electrophilic carbonyl carbon. This pathway is rapid, significantly reducing the half-life in alkaline environments.

  • Acid-Catalyzed (pH < 5): Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating attack by water molecules.

  • Neutral (pH ~7): The reaction relies on the weak nucleophilicity of water, resulting in a highly stable profile with a half-life extending to months or years.

Atmospheric Photo-Oxidation

Once volatilized, the primary degradation sink for this compound is the troposphere. Degradation is driven by photochemical reactions with hydroxyl ( OH∙ ) radicals. The radicals primarily abstract hydrogen atoms from the alkyl chains adjacent to the ether oxygen, leading to the formation of unstable hydroperoxides that rapidly decompose into smaller aldehydes, ketones, and ultimately CO2​ .

Microbial Biodegradation

Propylene glycol ether esters exhibit excellent biodegradability[3]. In soil and aquatic ecosystems, microbial consortia (such as Pseudomonas species) secrete extracellular esterases that rapidly cleave the acetate group[5][6]. The resulting 1-butoxy-2-propanol undergoes further oxidation:

  • Alcohol Oxidation: The secondary alcohol is oxidized to a ketone.

  • Ether Cleavage: Enzymatic cleavage of the ether bond yields butanol and oxidized propylene fragments.

  • Mineralization: These fragments enter the microbial Tricarboxylic Acid (TCA) cycle, resulting in complete mineralization to CO2​ and H2​O [5].

Pathway A 2-Butoxy-1-methylethyl acetate (CAS: 85409-76-3) B 1-Butoxy-2-propanol (PnB) A->B Hydrolysis / Esterases C Acetic Acid A->C Hydrolysis / Esterases D Atmospheric Photo-oxidation (OH Radicals) A->D Volatilization E Mineralization (CO2 + H2O) B->E Microbial Oxidation C->E TCA Cycle D->E Photochemical Breakdown

Figure 1: Mechanistic degradation pathways of 2-butoxy-1-methylethyl acetate.

Experimental Methodologies for Half-Life Determination

To generate trustworthy, E-E-A-T compliant data, researchers must employ self-validating experimental systems. Below are the authoritative protocols for determining the half-life of 2-butoxy-1-methylethyl acetate.

Protocol 1: Aqueous Hydrolysis Kinetics (Based on OECD 111)

This protocol determines the abiotic hydrolysis rate as a function of pH.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare sterile buffer solutions at pH 4.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate). Causality: Testing across this gradient isolates acid-catalyzed, neutral, and base-catalyzed kinetic constants.

  • Spiking: Dose the test substance into the buffers at a concentration less than half of its aqueous solubility to prevent micelle formation, which can artificially shield the ester bond from hydrolysis.

  • Incubation: Incubate samples in the dark at 50°C (Tier 1). Causality: Elevated temperature accelerates the reaction. If degradation is <10% after 5 days at 50°C, the substance is considered hydrolytically stable (half-life > 1 year at 25°C).

  • Sampling & Quenching: Extract aliquots at 0, 2, 4, 24, 48, and 120 hours. Quench the reaction immediately by neutralizing the pH or flash-freezing.

  • Quantification: Analyze the remaining parent compound via GC-MS or LC-MS.

  • Self-Validation Checkpoint: Run a sterile control (autoclaved buffer) in parallel. Perform a mass balance analysis (Parent + Products = 100% ± 5%) to prove that disappearance is due to hydrolysis, not volatilization or adsorption to the glassware.

Workflow Step1 Step 1: Buffer Prep (pH 4, 7, 9) Step2 Step2 Step1->Step2 Step3 Step 3: Dark Incubation (50°C) Step2->Step3 Step4 Step 4: Time-course Sampling Step3->Step4 Step5 Step 5: GC-MS / LC-MS Analysis Step4->Step5 Step6 Step 6: Kinetic Modeling (t1/2) Step5->Step6

Figure 2: Self-validating experimental workflow for abiotic hydrolysis kinetics.

Protocol 2: Ready Biodegradability (Based on OECD 301)

This protocol measures the aerobic biodegradation half-life in aqueous media.

Step-by-Step Methodology:

  • Inoculum Preparation: Collect activated sludge from a municipal wastewater treatment plant. Aerate for 5-7 days to deplete endogenous carbon sources.

  • Test Setup: Add 2-butoxy-1-methylethyl acetate (typically 2-10 mg/L) as the sole carbon source to a mineral medium containing the microbial inoculum.

  • Incubation & Monitoring: Incubate at 20-24°C in the dark for 28 days. Continuously measure Biological Oxygen Demand (BOD) or evolved CO2​ .

  • Self-Validation Checkpoint:

    • Positive Control: Run a parallel flask with Sodium Benzoate. It must reach >60% degradation within 14 days to validate the metabolic viability of the microbes.

    • Toxicity Control: Run a flask containing both the test substance and Sodium Benzoate. If degradation is inhibited, the test substance is toxic to the inoculum, and the test must be repeated at a lower concentration.

Quantitative Data Summary

Based on structural analogs and empirical modeling for glycol ether acetates[3][4][7], the environmental half-lives are summarized below.

Table 2: Estimated Environmental Half-Lives

Environmental CompartmentEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Atmosphere (Air) 10 - 24 HoursPhotochemical oxidation via OH∙ radicals.
Aqueous (pH 7, 25°C) > 1 YearNeutral hydrolysis (highly stable).
Aqueous (pH 9, 25°C) Days to WeeksBase-catalyzed nucleophilic hydrolysis.
Soil / Surface Water 7 - 28 DaysAerobic microbial biodegradation (esterase cleavage).

References

  • 2-methoxy-1-propanol Acetate With Competitive Price (Mechanisms of Propylene Glycol Ether Ester Biodegradation) Source: boxa-solvents.com URL:[Link]

  • Isolation and characterization of 2-butoxyethanol degrading bacterial strains Source: researchgate.net URL: [Link]

  • Isolation and characterization of 2-butoxyethanol degrading bacterial strains - PubMed Source: nih.gov URL: [Link]

  • Emission of Volatile Organic Compounds from Wood and Wood-Based Materials, Danish Environmental Protection Agency Source: mst.dk URL:[Link]

  • Arbejdsrapport Emission of Volatile Organic Compounds from Wood and Wood-Based Materials APPENDICES Source: mst.dk URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for Polymer Synthesis Using 2-Butoxy-1-Methylethyl Acetate as a Reaction Solvent

Executive Summary & Mechanistic Rationale In the synthesis of advanced polymers for drug-eluting matrices, biomedical polyurethanes, and high-performance coatings, solvent selection dictates reaction kinetics, polymer ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the synthesis of advanced polymers for drug-eluting matrices, biomedical polyurethanes, and high-performance coatings, solvent selection dictates reaction kinetics, polymer architecture, and thermal management. 2-Butoxy-1-methylethyl acetate (CAS: 85409-76-3), commonly referred to as propylene glycol n-butyl ether acetate (PnB acetate), is a premium, high-boiling oxygenated solvent [1].

For researchers and drug development professionals, utilizing this solvent offers three distinct mechanistic advantages:

  • Dual-Functional Solvency: The molecule features both a polar acetate (ester) group and a flexible ether linkage. This amphiphilic-like character allows it to solvate a broad spectrum of monomers while keeping growing polymer chains fully extended in solution, preventing premature precipitation and ensuring a narrow dispersity index (Đ) [4].

  • Thermal Sink Capacity: With a high boiling point of 192–196 °C, PnB acetate acts as an exceptional thermal sink [2]. In highly exothermic chain-growth polymerizations, it absorbs the heat of polymerization without boiling, preventing localized hot spots and mitigating the Trommsdorff-Norrish (autoacceleration) effect.

  • Low Volatility & Safety: Its low vapor pressure significantly reduces volatile organic compound (VOC) emissions in the laboratory environment, enhancing operator safety and compliance during large-scale scale-up [3].

Physicochemical Profiling

Understanding the physical parameters of the solvent is critical for calculating reaction thermodynamics and downstream purification processes.

PropertyValueAnalytical Significance
IUPAC Name 1-butoxypropan-2-yl acetateDictates steric hindrance during solvation.
CAS Number 85409-76-3 [1]Primary identifier for regulatory compliance.
Molecular Weight 174.24 g/mol [1]Used for molar ratio and colligative property calculations.
Boiling Point 192–196 °C [2]Enables high-temperature reactions without pressurized vessels.
Density ~0.93 g/cm³ [4]Critical for volumetric feed-rate calibrations.
XLogP3-AA 1.7 [1]Indicates moderate lipophilicity, ideal for hydrophobic polymers.

Experimental Protocol: Free-Radical Polymerization of Acrylic Matrices

The following protocol details the synthesis of a model acrylic copolymer (Methyl Methacrylate / Butyl Acrylate) used in controlled-release drug delivery films. This is a self-validating system : each step contains an internal analytical check to ensure the integrity of the workflow before proceeding.

Step 1: Solvent Preparation & Degassing
  • Action: Add 500 mL of 2-butoxy-1-methylethyl acetate to a 1 L jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, and subsurface nitrogen sparger. Sparge with N₂ for 45 minutes at 200 rpm.

  • Causality: Dissolved oxygen acts as a potent radical scavenger. If not removed, it will inhibit the initiation phase, leading to unpredictable induction periods and skewed molecular weights.

  • Validation Check: Monitor the solvent with an inline dissolved oxygen (DO) sensor. The system is validated to proceed only when DO levels fall below 0.1 ppm.

Step 2: Monomer & Initiator Solvation
  • Action: Charge the reactor with the monomer blend (e.g., 200 g of Methyl Methacrylate and 50 g of Butyl Acrylate). In a separate sealed vial, dissolve 2.5 g of Azobisisobutyronitrile (AIBN) initiator in 20 mL of degassed PnB acetate.

  • Causality: PnB acetate’s ether-ester structure completely homogenizes the monomer blend [4]. Pre-dissolving the initiator in the same solvent prevents localized high-concentration spikes upon addition, which would otherwise generate low-molecular-weight oligomer impurities.

  • Validation Check: Visually and optically inspect the monomer-solvent mixture. The solution must exhibit 100% transmittance at 600 nm. Any turbidity indicates moisture contamination or phase separation.

Step 3: Controlled Thermal Polymerization
  • Action: Heat the reactor to 85 °C under continuous stirring (250 rpm). Once the internal temperature stabilizes, feed the AIBN solution dropwise over 2 hours using a programmable syringe pump.

  • Causality: 85 °C is the optimal thermal decomposition threshold for AIBN to yield a steady radical flux. Because the reaction temperature (85 °C) is far below the boiling point of PnB acetate (192 °C), the system operates without solvent boil-off [2]. This constant reaction volume ensures that the kinetic rate equations remain perfectly linear.

  • Validation Check: Monitor the overhead stirrer's torque output. A steady, predictable increase in torque validates that chain propagation is occurring and viscosity is building correctly. Sudden, erratic spikes indicate poor thermal dissipation and potential autoacceleration.

Step 4: Termination and Polymer Recovery
  • Action: After 6 hours of total reaction time, rapidly cool the reactor jacket to 20 °C. The polymer can be precipitated by dripping the solution into a 10x excess of cold methanol, or retained in solution for direct casting of solvent-borne films.

  • Causality: Rapid thermal quenching drops the system below the activation energy required for propagation, terminating the reaction. PnB acetate's slow evaporation rate makes the unprecipitated solution ideal for casting drug-eluting films, as it promotes excellent film leveling and prevents "orange peel" surface defects.

  • Validation Check: Perform Gel Permeation Chromatography (GPC) on the final product. A unimodal peak with a Dispersity (Đ) < 1.5 confirms uniform chain growth and validates the solvent's efficacy in preventing side reactions.

Mechanistic Workflow Visualization

PolymerizationWorkflow Start Monomers + Initiator Solvation Homogeneous Solvation (Ether/Ester Interactions) Start->Solvation Solvent 2-Butoxy-1-methylethyl acetate (Reaction Medium) Solvent->Solvation Heating Thermal Activation (85°C) High BP Prevents Boil-off Solvation->Heating Propagation Controlled Chain Propagation (Viscosity Moderation) Heating->Propagation Validation In-line Torque & Temp Validation Propagation->Validation Validation->Heating Adjust Temp Product High-Fidelity Polymer Solution Validation->Product

Mechanistic workflow of polymer synthesis in 2-butoxy-1-methylethyl acetate.

References

  • PubChem. "2-Butoxy-1-methylethyl acetate | C9H18O3 | CID 537309". National Institutes of Health (NIH).
  • Boxa Solvents. "Dipropylene Glycol Methyl Ether Acetate With Competitive Price". Boxa Solvents.
  • Danish Environmental Protection Agency. "Environmental Factors and Health". Miljøstyrelsen (MST).
  • Alfa Chemistry. "CAS 85409-76-3 2-Butoxy-1-methylethyl acetate". Alfa Chemistry.
Application

gas chromatography mass spectrometry (GC-MS) methods for detecting 2-butoxy-1-methylethyl acetate

Introduction & Chemical Profiling 2-Butoxy-1-methylethyl acetate (CAS: 85409-76-3), systematically known as 1-butoxypropan-2-yl acetate or propylene glycol n-butyl ether acetate (PnBA), is a versatile, moderately polar s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

2-Butoxy-1-methylethyl acetate (CAS: 85409-76-3), systematically known as 1-butoxypropan-2-yl acetate or propylene glycol n-butyl ether acetate (PnBA), is a versatile, moderately polar solvent [1]. While traditionally utilized in coatings, inks, and photocurable resins [3], its significance in the pharmaceutical and life sciences sectors has grown. It is heavily monitored as a Volatile Organic Compound (VOC) in environmental safety assessments and as a critical Extractable and Leachable (E&L) target originating from pharmaceutical packaging, adhesives, and polymer-based medical devices [2].

With a molecular weight of 174.24 g/mol and a boiling point of approximately 150–165 °C, this compound is highly volatile but exhibits specific polar characteristics due to its dual ether and ester linkages [1]. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard analytical technique for its detection, offering the necessary resolution to separate it from closely related structural isomers and the sensitivity required for trace-level quantitation.

Mechanistic Insights: Causality in Method Design

To build a robust, self-validating analytical system, every parameter in the GC-MS workflow must be chosen with deliberate chemical causality:

  • Stationary Phase Selection: A 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5MS, HP-5MS, or CP-Sil 8CB) is strictly recommended [2]. The 5% phenyl substitution provides dipole-induced dipole interactions, which perfectly resolve the ether/ester functional groups of 2-butoxy-1-methylethyl acetate without causing the excessive retention or peak tailing seen in highly polar columns (like Wax columns).

  • Ionization Strategy: Electron Ionization (EI) at 70 eV is utilized because it provides highly reproducible, hard-ionization fragmentation. For 2-butoxy-1-methylethyl acetate, the loss of the acetate group yields a fragment at m/z 115, while the cleavage of the butyl chain yields m/z 117. The acetyl cation (m/z 43) typically dominates as the base peak.

  • Sample Introduction:

    • Direct Liquid Injection is utilized for formulation purity and high-concentration API residual solvent testing.

    • Thermal Desorption (TD) using Tenax TA tubes is utilized for outgassing, VOC emissions, and solid-state E&L testing, as Tenax TA is highly hydrophobic and prevents water from extinguishing the MS filament [2].

G A Sample Preparation B Gas Chromatography A->B C Electron Ionization B->C D Mass Spectrometry C->D E Data Processing D->E

Caption: GC-MS analytical workflow for the detection of 2-butoxy-1-methylethyl acetate.

Experimental Protocols

Protocol A: Direct Liquid Injection for Formulation & Extractables

This protocol is designed for liquid extracts (e.g., dichloromethane or methanol extractions from packaging materials) or direct formulation profiling.

Table 1: GC-MS Instrument Parameters (Direct Injection)

ParameterSpecificationCausality / Rationale
Column 30 m × 0.25 mm ID × 0.25 µm (5% Phenyl)Balances resolution and analysis time for VOCs.
Carrier Gas Helium, Constant Flow at 1.2 mL/minMaintains optimal linear velocity across the temperature gradient.
Injection Mode Split (10:1 to 50:1), 1.0 µL volumePrevents column overloading given the high solubility of the analyte.
Inlet Temp 250 °CEnsures instantaneous flash vaporization of the analyte without thermal degradation.
Oven Program 40 °C (2 min) 10 °C/min to 160 °C 25 °C/min to 280 °C (3 min)Initial hold focuses the band; mid-ramp elutes the analyte; high-temp bake-out clears heavy matrix.
MS Transfer Line 280 °CPrevents cold spots and condensation of the analyte before entering the ion source.
Ion Source Temp 230 °CStandard for EI; prevents source contamination.
Scan Mode SIM / Scan (Synchronous)Scan (m/z 35-350) for library matching; SIM for trace quantitation.
SIM Target Ions Quantifier: m/z 43. Qualifiers: m/z 115, 117m/z 43 provides maximum sensitivity; m/z 115/117 confirm structural identity.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of 2-butoxy-1-methylethyl acetate (Reference Standard Grade) at 1.0 mg/mL in GC-grade Dichloromethane (DCM).

  • Calibration Curve: Dilute the stock to create a 5-point calibration curve ranging from 0.1 µg/mL to 50 µg/mL. Add an internal standard (e.g., Toluene-d8 or Naphthalene-d8) at a constant concentration of 5.0 µg/mL to all vials to correct for injection volume variances.

  • Sample Extraction: For solid matrices (e.g., polymer films), weigh 1.0 g of the material, submerge in 10 mL of DCM, and sonicate for 30 minutes at ambient temperature. Filter through a 0.22 µm PTFE syringe filter into a GC autosampler vial.

  • Execution: Inject 1.0 µL of blanks, standards, and samples sequentially.

  • System Suitability: Ensure the signal-to-noise (S/N) ratio of the 0.1 µg/mL standard is 10:1, and the resolution between 2-butoxy-1-methylethyl acetate and any adjacent matrix peaks is 1.5.

Protocol B: Thermal Desorption (TD) GC-MS for Outgassing & VOC Emissions

For detecting trace emissions from solid materials (e.g., photocurable resins or wood-based materials) without solvent interference [2, 3].

Table 2: Thermal Desorption Parameters

ParameterSpecificationCausality / Rationale
Sorbent Tube Tenax TA (35/60 mesh)Hydrophobic nature traps VOCs (C6-C30) while allowing moisture to purge.
Pre-purge 1 min at 50 mL/min (Helium)Removes residual oxygen to prevent sorbent oxidation at high temperatures.
Primary Desorption 250 °C for 5 minSufficient thermal energy to release the analyte into the cold trap.
Cold Trap Temp -10 °C (Trapping) 280 °C (Desorb)Cryofocuses the analyte band to ensure sharp, narrow chromatographic peaks.
GC Injection SplitlessMaximizes sensitivity for trace-level environmental/emission detection.

Step-by-Step Methodology:

  • Sampling: Place the material sample in a sealed micro-chamber at a defined temperature (e.g., 40 °C to simulate ambient outgassing or 100 °C for accelerated stress).

  • Trapping: Purge the chamber with pure nitrogen at 50 mL/min for 60 minutes, passing the exhaust through a conditioned Tenax TA tube.

  • Desorption: Transfer the tube to the TD unit. The TD unit will thermally desorb the trapped 2-butoxy-1-methylethyl acetate onto the Peltier-cooled trap.

  • GC-MS Transfer: Rapidly heat the cold trap to 280 °C to inject the focused analyte band into the GC column using the oven program detailed in Table 1.

Data Analysis and Self-Validating System

To ensure the trustworthiness of the generated data, the protocol must operate as a self-validating system adhering to ICH Q2(R2) guidelines.

G2 cluster_0 Method Validation (ICH Q2) N1 Specificity N2 Linearity & Range N1->N2 N3 Accuracy & Precision N2->N3 N4 LOD & LOQ N3->N4

Caption: Self-validating ICH Q2(R2) workflow for GC-MS method robustness.

Validation Criteria:

  • Specificity: The mass spectrum of the target peak must achieve a 800 match factor against the NIST library reference for 2-butoxy-1-methylethyl acetate (CID 537309) [1].

  • Linearity: The calibration curve (Internal Standard normalized area vs. concentration) must yield a coefficient of determination ( R2 ) 0.995.

  • Precision: Six replicate injections of a mid-level standard must yield a Relative Standard Deviation (RSD) of 5.0%.

  • Sensitivity: The Limit of Detection (LOD) is established at a Signal-to-Noise (S/N) ratio of 3:1, and the Limit of Quantitation (LOQ) at an S/N of 10:1, calculated specifically using the m/z 43 extracted ion chromatogram (EIC).

References

  • National Center for Biotechnology Information (PubChem). "2-Butoxy-1-methylethyl acetate | C9H18O3 | CID 537309". PubChem Database. Available at:[Link]

  • Danish Environmental Protection Agency (Miljøstyrelsen). "Emission of Volatile Organic Compounds from Wood and Wood-Based Materials". Arbejdsrapport. Available at: [Link]

  • Google Patents. "Photocurable resin composition - US8748502B2". United States Patent and Trademark Office.
Method

Application Note: HPLC Mobile Phase Preparation Incorporating 2-Butoxy-1-Methylethyl Acetate

Introduction & Scientific Rationale Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) typically relies on methanol or acetonitrile paired with aqueous buffers. However, the analysis of highly lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) typically relies on methanol or acetonitrile paired with aqueous buffers. However, the analysis of highly lipophilic active pharmaceutical ingredients (APIs), complex synthetic polymers, and photoresist components often requires Nonaqueous Reversed-Phase (NARP) or Normal Phase (NP) chromatography.

2-Butoxy-1-methylethyl acetate (BMEA), formally known as 1-butoxypropan-2-yl acetate, is a specialized glycol ether ester that offers unique solvating capabilities[1]. Its molecular structure features both ether and ester linkages alongside a hydrophobic butyl chain, making it an exceptional amphiphilic solvent. It is prominently utilized in the semiconductor industry as a solvent for negative tone photoresist development[2] and is occasionally encountered in the chromatographic profiling of complex biological extracts[3].

In HPLC applications, incorporating BMEA into the mobile phase disrupts strong intermolecular forces in high-molecular-weight analytes. This prevents on-column precipitation and significantly improves peak shape for highly hydrophobic compounds that would otherwise exhibit poor mass transfer in standard aqueous-organic mixtures.

Physicochemical Properties

To design a self-validating chromatographic method, one must understand the physical constraints of the solvent. BMEA has a high boiling point and significant viscosity, which dictates specific handling, system equilibration, and detection protocols.

Table 1: Physicochemical Properties of 2-Butoxy-1-methylethyl acetate

PropertyValueChromatographic Implication
CAS Number 85409-76-3[1]Unique identifier for procurement and safety verification.
Molecular Weight 174.24 g/mol [1]High mass contributes to lower volatility and higher viscosity.
Boiling Point 224.3 °C[1]Requires high evaporation temperatures for ELSD/CAD detectors.
Density ~0.93 g/cm³[1]Gravimetric mobile phase preparation requires density correction.
LogP 1.7[1]Provides strong elution strength in NARP; weak eluent in NP.
UV Cutoff ~220 nmEster carbonyl absorbs low-UV; detection must be set >230 nm.

Mechanistic Insights: The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to understand why specific protocol deviations are required when transitioning from standard solvents (like Acetonitrile) to BMEA:

  • Viscosity and Mass Transfer: BMEA is significantly more viscous than standard HPLC solvents. High mobile phase viscosity decreases the longitudinal diffusion coefficient ( Dm​ ) of analytes. According to the principles of the van Deemter equation, this impedes mass transfer between the stationary and mobile phases, leading to severe peak broadening.

    • Causality: To counteract this, the column compartment must be heated (typically 40–50 °C) to lower the solvent viscosity, thereby restoring sharp peak shapes and reducing system backpressure.

  • Filter Compatibility: BMEA is an aggressive organic solvent.

    • Causality: It will dissolve or severely swell cellulose acetate (CA) or nylon filtration membranes, leading to particulate contamination and immediate column blockage. Polytetrafluoroethylene (PTFE) must be used for all filtration steps.

  • System Transitioning (The Co-Solvent Bridge): BMEA is immiscible with high-aqueous buffers.

    • Causality: Directly pumping a BMEA-based mobile phase into a system previously running water/salts will cause immediate phase separation, emulsion formation, and salt precipitation, which will destroy pump seals. An intermediate flush with Isopropyl Alcohol (IPA) is mandatory to bridge the polarity gap.

Experimental Protocols

Protocol 1: Preparation of BMEA-Modified Mobile Phase (e.g., 50:50 MeCN:BMEA v/v)

Step 1: Solvent Measurement Due to the viscosity differences, volumetric mixing in a single graduated cylinder can lead to volume-contraction errors. Measure 500 mL of HPLC-grade Acetonitrile and 500 mL of HPLC-grade BMEA in separate volumetric flasks.

Step 2: Blending and Homogenization Combine the solvents in a 1 L borosilicate glass mobile phase bottle. Add a PTFE-coated magnetic stir bar and stir at 400 RPM for 5 minutes to ensure complete homogenization.

Step 3: Vacuum Filtration Filter the blended mobile phase through a 0.2 µm PTFE membrane under vacuum. Self-Validating Check: Monitor the filtration rate. It should remain steady; a sudden halt indicates membrane chemical incompatibility or pre-existing particulate contamination in the raw solvents.

Step 4: Degassing Subject the filtered mobile phase to ultrasonication for 15–20 minutes. Viscous solvents trap microbubbles more readily than aqueous solutions. Failure to degas will result in pump cavitation and severe baseline pressure ripples.

MobilePhasePrep A 1. Solvent Measurement (Separate Volumetric Flasks) B 2. Solvent Blending (Magnetic Stirring, 5 mins) A->B Combine C 3. Vacuum Filtration (0.2 µm PTFE Membrane) B->C Homogenize D 4. Ultrasonic Degassing (15-20 mins) C->D Remove Particulates E 5. HPLC System Integration (Store in Amber Bottles) D->E Prevent Cavitation

Workflow for the preparation of BMEA-modified HPLC mobile phases.

Protocol 2: System Equilibration and Purging

Step 1: The IPA Flush (System Bridge) Remove the analytical column and install a zero-dead-volume union. Flush the HPLC system (pump, autosampler, and detector flow cell) with 100% Isopropyl Alcohol (IPA) at 1.0 mL/min for 20 minutes to purge all aqueous buffers safely.

Step 2: BMEA Introduction Switch the solvent line to the prepared BMEA mobile phase. Purge the pump at 2.0 mL/min for 5 minutes (with the union still installed) to displace the IPA.

Step 3: Column Installation and Thermal Equilibration Install the hydrophobic analytical column (e.g., C18 or specialized polymer column). Set the column oven to 45 °C and allow 15 minutes for thermal equilibration.

Step 4: Flow Rate Ramping Gradually increase the flow rate from 0.1 mL/min to the target flow rate (e.g., 1.0 mL/min) over 10 minutes. Self-Validating Check: Monitor the system pressure trace. The pressure should rise linearly and stabilize. A fluctuating or "spiking" pressure profile indicates incomplete degassing (cavitation) or a failing check valve.

Troubleshooting Start Pressure Fluctuation Detected Check1 Check Pump Cavitation Start->Check1 Check2 Check Column Temperature Start->Check2 Action1 Re-degas Mobile Phase (Ultrasonication) Check1->Action1 Air Bubbles Action2 Increase Temp to 45°C (Reduce Viscosity) Check2->Action2 High Backpressure

Troubleshooting logic for high backpressure and pump cavitation with BMEA.

Detector Optimization

When utilizing BMEA, standard detector settings must be heavily modified:

  • UV/Vis Detectors: Set the detection wavelength strictly above 230 nm. The ester carbonyl group in BMEA absorbs strongly below 220 nm, which will cause an artificially high background signal and severely reduce the dynamic range for analyte detection.

  • Evaporative Light Scattering Detectors (ELSD) / Charged Aerosol Detectors (CAD): Because BMEA possesses a high boiling point of 224.3 °C[1], standard evaporation temperatures (e.g., 40–60 °C) will fail to volatilize the mobile phase. This leads to severe baseline noise and physical flooding of the detector. The drift tube/evaporator temperature must be increased to at least 90–110 °C, and the nebulizer gas flow must be optimized to ensure complete aerosolization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 537309, 2-Butoxy-1-methylethyl acetate" PubChem. Available at:[Link][1]

  • Tsubaki, H. et al. "Resist composition for negative tone development and pattern forming method using the same." U.S. Patent 9,046,782 B2. Available at:[2]

  • RSC Advances. "In silico evaluation of potential breast cancer receptor antagonists from GC-MS and HPLC identified compounds in Pleurotus ostreatus extracts." Royal Society of Chemistry. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Organic Synthesis Yields with 2-Butoxy-1-Methylethyl Acetate

Welcome to the Technical Support Center for reaction optimization. This guide is designed for researchers, scientists, and drug development professionals seeking to improve reaction yields when utilizing 2-butoxy-1-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reaction optimization. This guide is designed for researchers, scientists, and drug development professionals seeking to improve reaction yields when utilizing 2-butoxy-1-methylethyl acetate (also known as propylene glycol monobutyl ether acetate or PnB acetate) as a reaction solvent.

Because of its unique ether-ester structure, this solvent offers excellent solvating capabilities for both polar and non-polar intermediates[1]. However, its functional groups and high boiling point require specific handling to prevent side reactions and yield degradation.

Diagnostic Decision Tree

Use the following logical workflow to diagnose and resolve low-yield issues when using 2-butoxy-1-methylethyl acetate in your synthetic pathways.

YieldTroubleshooting Start Low Yield Detected in PnB Acetate CheckSolubility Is the intermediate precipitating? Start->CheckSolubility CheckTemp Is the activation energy met? CheckSolubility->CheckTemp No AdjustConc Adjust Concentration or Add Co-solvent CheckSolubility->AdjustConc Yes CheckWater Are nucleophiles or water present? CheckTemp->CheckWater Yes IncreaseTemp Increase Temp (Up to 220°C) CheckTemp->IncreaseTemp No DrySolvent Dry Solvent & Check Transesterification CheckWater->DrySolvent Yes OptimizeCat Check Catalyst Coordination CheckWater->OptimizeCat No

Diagnostic workflow for troubleshooting low reaction yields in 2-butoxy-1-methylethyl acetate.

Troubleshooting Guide: Yield Optimization & Solvent Effects

Q: Why is my reaction yield lower than expected when substituting a non-polar solvent (like toluene) with 2-butoxy-1-methylethyl acetate? A: Causality: Toluene is entirely non-coordinating. In contrast, 2-butoxy-1-methylethyl acetate contains both ether and ester oxygen atoms. These heteroatoms possess lone pairs that act as Lewis bases. If your synthetic step relies on a Lewis acid catalyst (e.g., AlCl3​ , TiCl4​ ) or an oxophilic transition metal, the solvent molecules will weakly coordinate to the metal center. This competitive inhibition prevents the substrate from binding to the catalyst, effectively lowering the active catalyst concentration and stalling the reaction kinetics[1]. Resolution: Increase your catalyst loading by 2–5 mol% to saturate the solvent's coordinating capacity, or switch to a less oxophilic catalyst system.

Q: I am experiencing unexpected side-product formation at elevated temperatures (>140°C). What is the mechanistic cause? A: Causality: The acetate (ester) group in 2-butoxy-1-methylethyl acetate is susceptible to nucleophilic acyl substitution. If your reaction mixture contains strong nucleophiles—such as primary or secondary amines, alkoxides, or even trace water in the presence of an acid/base catalyst—the solvent will undergo transesterification or hydrolysis[1]. This not only consumes your valuable reagents but also generates acetate side-products that complicate purification. Resolution: Ensure strictly anhydrous conditions. If your substrate contains unprotected primary amines, this solvent is mechanistically incompatible at high temperatures; consider protecting the amine or switching to a non-ester high-boiling solvent (e.g., an ether or hydrocarbon).

Q: How does the solvent's boiling point physically improve reaction kinetics in endothermic coupling reactions? A: Causality: According to the Arrhenius equation, reaction rates increase exponentially with temperature. 2-Butoxy-1-methylethyl acetate has an exceptionally high boiling point of 224.3 °C[2]. This allows researchers to run high-activation-energy reactions (such as complex cross-couplings or macrocyclizations) at extreme reflux temperatures under standard atmospheric pressure, bypassing the need for specialized pressurized autoclaves or sealed tubes.

Methodology: Solvent Substitution & Reaction Optimization Protocol

To ensure a self-validating system when transitioning a protocol to 2-butoxy-1-methylethyl acetate, follow this step-by-step methodology:

Step 1: Baseline Establishment Run the standard reaction in the original literature solvent (e.g., DMF or toluene) to establish a baseline yield and impurity profile using HPLC or GC-MS. This serves as your experimental control.

Step 2: Anhydrous Preparation Dry the 2-butoxy-1-methylethyl acetate over activated 3Å molecular sieves for at least 24 hours prior to use. Purge the reaction vessel with inert gas (Nitrogen or Argon) to prevent moisture-driven ester hydrolysis at elevated temperatures.

Step 3: Temperature Profiling Exploit the solvent's thermal window. Set up three parallel reactions at 120 °C, 150 °C, and 180 °C. Monitor the conversion rate via TLC or LC-MS at 1-hour intervals to identify the optimal thermal activation point that drives the reaction to completion without inducing thermal degradation of the product.

Step 4: Catalyst Compatibility Check If utilizing a transition metal catalyst, set up a parallel reaction with a 5 mol% higher catalyst loading than the baseline. Compare the turnover frequency (TOF). If the higher loading significantly improves yield, solvent coordination is occurring, and the higher loading should be adopted.

Step 5: Work-up and Isolation Due to its high boiling point (224.3 °C), standard rotary evaporation is highly inefficient and risks thermal decomposition of the product. Instead, quench the reaction and utilize a biphasic extraction system (e.g., water/ethyl acetate). The product will partition into the organic layer, while repeated aqueous washes can help remove polar byproducts. For absolute purification, proceed directly to silica gel column chromatography.

FAQ: Physicochemical Properties & Handling

Q: What are the exact physicochemical properties of 2-butoxy-1-methylethyl acetate that I need to account for in my stoichiometry and setup? A: The critical physical constants are summarized in the table below. Its moderate density and high flash point make it relatively safe for high-temperature benchtop synthesis, but its molecular weight must be accounted for if used as a reactant rather than just a solvent[2][3].

Table 1: Physicochemical Properties of 2-Butoxy-1-methylethyl acetate
PropertyValueScientific Implication
IUPAC Name 1-butoxypropan-2-yl acetateIndicates the presence of both ether and ester linkages.
CAS Number 85409-76-3Use for exact reagent sourcing.
Molecular Formula C9​H18​O3​ Used for mass balance calculations.
Molecular Weight 174.24 g/mol High mass contributes to its low volatility.
Boiling Point 224.3 °C (at 760 mmHg)Enables high-temperature atmospheric reflux.
Density 0.93 g/cm³Forms the top layer if partitioned with halogenated solvents; bottom layer if partitioned with lighter organics.
Flash Point 75.1 °CRequires standard flammable liquid precautions, though safer than highly volatile ethers.

References

  • National Center for Biotechnology Information (PubChem). "2-Butoxy-1-methylethyl acetate | C9H18O3 | CID 537309 - PubChem." NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Phase Separation in 2-Butoxy-1-methylethyl Acetate Solvent Mixtures

Overview & Thermodynamic Causality 2-Butoxy-1-methylethyl acetate (also commonly referred to as propylene glycol monobutyl ether acetate or PnBA acetate) is a versatile organic solvent frequently utilized in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Thermodynamic Causality

2-Butoxy-1-methylethyl acetate (also commonly referred to as propylene glycol monobutyl ether acetate or PnBA acetate) is a versatile organic solvent frequently utilized in pharmaceutical drug development, advanced coatings, and liquid-liquid extraction workflows. With a molecular weight of 174.24 g/mol and an XLogP of 1.7, it exhibits moderate hydrophobicity [1][1].

Phase separation in mixtures of 2-butoxy-1-methylethyl acetate and aqueous buffers is fundamentally governed by the thermodynamics of mixing. The Gibbs free energy of mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ) dictates system miscibility. Because PnBA acetate lacks strong hydrogen bond donors, introducing it into water requires breaking the highly ordered hydrogen-bonded network of the aqueous phase. This results in a strongly endothermic (positive) enthalpy of mixing ( ΔHmix​ ). When the entropic gain ( TΔSmix​ ) is insufficient to overcome this energy penalty, ΔGmix​ becomes positive, and the system minimizes its free energy by physically separating into two distinct phases [2][2].

G Start PnBA + Aqueous Phase Mix High-Shear Mixing Start->Mix Thermo Thermodynamic State (ΔG_mix Evaluation) Mix->Thermo Miscible Miscible (1 Phase) ΔG_mix < 0 Thermo->Miscible Co-solvent added Immiscible Immiscible (2 Phases) ΔG_mix > 0 Thermo->Immiscible Water > Solubility Nucleation Nucleation & Growth Immiscible->Nucleation Metastable Spinodal Spinodal Decomposition Immiscible->Spinodal Unstable Biphasic Stable Biphasic System Nucleation->Biphasic Spinodal->Biphasic

Thermodynamic pathways leading to phase separation in PnBA-water mixtures.

Frequently Asked Questions (Troubleshooting)

Q: Why does my formulation utilizing 2-butoxy-1-methylethyl acetate suddenly turn cloudy when scaled up? A: Cloudiness (turbidity) is the macroscopic manifestation of nucleation or spinodal decomposition—meaning your system has crossed the binodal curve. During scale-up, localized temperature gradients or inadequate mixing dynamics can create micro-environments where the water concentration exceeds the strict solubility limit of the solvent. Ensuring high-shear mixing and strict thermal control prevents these localized supersaturations.

Q: I am performing a liquid-liquid extraction (LLE) and the phase separation is too slow, forming a persistent emulsion. How do I force a clean break? A: Emulsions persist when the interfacial tension between the organic and aqueous layers is low enough to stabilize micro-droplets, but high enough to prevent spontaneous coalescence. You can force a break via "salting out." By adding a high-valency electrolyte (like Na2​SO4​ ) to the aqueous phase, water molecules preferentially hydrate the ions. This effectively "squeezes out" the hydrophobic PnBA acetate molecules, increasing interfacial tension and driving rapid droplet coalescence.

Q: Can I formulate a stable, high-water-content system using this solvent? A: Yes, but it requires transitioning from a simple binary solution to a microemulsion. By introducing an amphiphilic bridging co-solvent (such as Propylene Glycol Monomethyl Ether, PGME) alongside a non-ionic surfactant, you can lower the interfacial tension to near zero. This creates a thermodynamically stable, optically clear microemulsion even at water contents exceeding 40% [3][3].

G Issue Phase Separation Detected Check Assess Water % & Temp Issue->Check Decision Is phase break intentional? Check->Decision AddCosolvent Add Amphiphilic Co-solvent (e.g., PGME, IPA) Decision->AddCosolvent No (Want 1 Phase) SaltingOut Add Electrolyte (NaCl) Force Clean Break Decision->SaltingOut Yes (LLE Process) Success1 Homogeneous Solution AddCosolvent->Success1 Centrifuge Centrifuge @ 4000 x g SaltingOut->Centrifuge Success2 Distinct Separated Layers Centrifuge->Success2

Troubleshooting workflow for resolving or optimizing PnBA phase separation.

Physicochemical Data Reference

Understanding the baseline properties of your solvent matrix is critical for predicting phase behavior. The table below contrasts 2-butoxy-1-methylethyl acetate with common aqueous and co-solvent system components.

Property2-Butoxy-1-methylethyl acetateWaterPropylene Glycol Monomethyl Ether (PGME)
Molecular Weight 174.24 g/mol 18.02 g/mol 90.12 g/mol
XLogP (Hydrophobicity) 1.7-1.38-0.06
Boiling Point 224.3 °C100.0 °C120.0 °C
Aqueous Miscibility Partially Soluble / ImmiscibleN/AFully Miscible

Data sourced from PubChem and Alfa Chemistry material specifications [4][4].

Standard Operating Procedures (SOPs)

Protocol 1: Cloud Point Titration (Binodal Curve Mapping)

Purpose: To empirically determine the exact concentration at which a PnBA acetate/water mixture transitions from a single thermodynamically stable phase to a biphasic system. Self-Validation Mechanism: The sudden appearance of turbidity provides an immediate, visual confirmation that the Gibbs free energy of mixing has become positive, validating the exact solubility boundary.

  • Preparation: Weigh exactly 10.0 g of 2-butoxy-1-methylethyl acetate into a 50 mL temperature-controlled jacketed glass vessel.

  • Thermal Equilibration: Set the circulating chiller to 25.0°C ± 0.1°C. Allow 15 minutes for thermal equilibration, as phase boundaries are highly temperature-dependent.

  • Titration: Using a calibrated micro-burette, add deionized water dropwise (0.05 mL increments) while under constant magnetic stirring (400 RPM).

  • Observation: Monitor the solution for the first sign of persistent opalescence (turbidity) that does not disappear after 30 seconds of continuous stirring.

  • Calculation: Record the volume of water added. Calculate the weight fraction of water at the phase boundary to establish your formulation limits.

Protocol 2: Emulsion Breaking via Salting-Out (Liquid-Liquid Extraction)

Purpose: To force a clean phase separation in a metastable PnBA acetate/aqueous emulsion during drug extraction workflows. Self-Validation Mechanism: The successful execution of this protocol is validated by the formation of a sharp, distinct meniscus between the organic and aqueous layers post-centrifugation.

  • Sample Assessment: Transfer the stubborn emulsion to a graduated, solvent-resistant centrifuge tube.

  • Electrolyte Addition: Add anhydrous Sodium Sulfate ( Na2​SO4​ ) or Sodium Chloride ( NaCl ) at a ratio of 0.2 g per 1 mL of the aqueous phase present.

  • Agitation: Invert the tube gently 10-15 times. Crucial Causality: Gentle inversion dissolves the salt to increase ionic strength without inducing further high-shear emulsification.

  • Centrifugation: Centrifuge the mixture at 4,000 x g for 10 minutes at 20°C.

  • Phase Recovery: Use a glass Pasteur pipette to carefully decant the upper organic (2-butoxy-1-methylethyl acetate) layer, leaving the heavy aqueous layer undisturbed.

References

  • National Institutes of Health (PubChem), "2-Butoxy-1-methylethyl acetate | C9H18O3 | CID 537309".
  • Alfa Chemistry, "CAS 85409-76-3 2-Butoxy-1-methylethyl acetate".
  • Google Patents, "EP0518634A1 - Composition for removing polymeric coatings".
  • Google Patents, "US5597792A - High water content, low viscosity, oil continuous microemulsions and emulsions".

Sources

Troubleshooting

preventing oxidative degradation of 2-butoxy-1-methylethyl acetate during long-term storage

Welcome to the Technical Support Center for solvent stability and formulation integrity. 2-Butoxy-1-methylethyl acetate (also known as propylene glycol monobutyl ether acetate or PnB acetate, CAS 85409-76-3) is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for solvent stability and formulation integrity. 2-Butoxy-1-methylethyl acetate (also known as propylene glycol monobutyl ether acetate or PnB acetate, CAS 85409-76-3) is a critical solvent in advanced coatings, drug delivery formulations, and semiconductor manufacturing[1]. However, its chemical structure makes it highly susceptible to auto-oxidation during long-term storage[2].

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies to diagnose, prevent, and remediate oxidative degradation.

Part 1: Mechanistic Troubleshooting & FAQs

To effectively stabilize a formulation, you must first understand the causality of its degradation. The ether linkage in the propylene glycol backbone is the primary site of vulnerability.

OxidationPathway N1 2-Butoxy-1-methylethyl acetate (Intact Solvent) N2 UV Light / Heat / Trace Metals (Initiation) N1->N2 N3 Carbon-Centered Radical (Alpha to Ether Oxygen) N2->N3 Hydrogen Abstraction N4 Atmospheric Oxygen (O2) (Propagation) N3->N4 N5 Peroxy Radical Formation N4->N5 N6 Hydroperoxide Accumulation (Primary Degradation) N5->N6 Abstracts H+ from another solvent molecule N8 BHT Antioxidant (Chain Termination) N5->N8 Intercepted by Scavenger N7 Chain Cleavage (2-Butoxypropanoic acid & Aldehydes) N6->N7 Thermal/Catalytic Decomposition

Mechanistic pathway of auto-oxidation in 2-butoxy-1-methylethyl acetate.

Q1: Why does my stored 2-butoxy-1-methylethyl acetate exhibit increased acidity and a sharp odor over time? A1: This is the hallmark of advanced auto-oxidation. The methine carbon adjacent to the ether oxygen is highly susceptible to hydrogen abstraction. In the presence of atmospheric oxygen, this forms a carbon-centered radical that rapidly reacts with O₂ to form a peroxy radical, and subsequently a hydroperoxide[2]. Over time, these unstable hydroperoxides decompose into secondary degradation products, primarily alkoxyacetic acids (e.g., 2-butoxypropanoic acid) and aldehydes[3]. The accumulation of these acidic metabolites lowers the pH and introduces a pungent odor, compromising the solvent's chemical inertness.

Q2: Is distillation a safe method to purify degraded 2-butoxy-1-methylethyl acetate? A2: Extreme caution is required. The potential for explosive peroxide formation is significantly enhanced when oxidized propylene glycol ethers are subjected to heat during processes like distillation[2]. Before attempting distillation, you must quantify the peroxide concentration. If peroxides are present, they must be chemically reduced prior to applying heat.

Q3: What is the mechanistic role of BHT in preventing this degradation? A3: Butylated hydroxytoluene (BHT) acts as a chain-breaking antioxidant. When a peroxy radical is formed during the propagation phase of auto-oxidation, BHT donates a hydrogen atom to the radical, converting it into a stable hydroperoxide while BHT itself becomes a stable phenoxy radical. Because the BHT radical is sterically hindered and stabilized by resonance, it does not initiate new oxidation chains, effectively terminating the degradation cycle[2][4].

Part 2: Self-Validating Experimental Protocols

Trustworthy science relies on self-validating systems. The following protocols incorporate internal checkpoints to ensure data integrity before you commit to large-scale formulation.

Protocol A: Iodometric Quantification of Peroxide Value (POV)

Purpose: To detect early-stage hydroperoxide formation before secondary acidic degradation occurs.

  • Preparation: In a dark fume hood, add 50 mL of a glacial acetic acid/chloroform mixture (3:2 v/v) to a 250 mL Erlenmeyer flask.

  • Sampling: Accurately weigh 5.0 g of the 2-butoxy-1-methylethyl acetate sample into the flask.

  • Reaction: Add 0.5 mL of saturated potassium iodide (KI) solution. Purge the flask gently with Nitrogen gas for 10 seconds to displace atmospheric oxygen, then stopper immediately.

  • Incubation: Swirl the flask and allow it to stand in the dark for exactly 1 minute. (Mechanistic note: The acidic environment allows peroxides to oxidize iodide to iodine).

  • Titration: Add 30 mL of distilled water. Titrate the liberated iodine with 0.01 N sodium thiosulfate ( Na2​S2​O3​ ) until the yellow iodine color almost disappears.

  • Indicator: Add 0.5 mL of 1% starch indicator solution (color changes to dark blue/black). Continue titrating dropwise until the blue color completely disappears.

  • Validation Checkpoint: Run a blank titration simultaneously (without the solvent). The blank should require <0.1 mL of titrant. If higher, your reagents are contaminated with oxidants, and the test must be repeated with fresh reagents.

  • Calculation: POV(meq/kg)=Weightsample​(Vsample​−Vblank​)×N×1000​

Protocol B: Inert Gas Blanketing and BHT Supplementation Workflow

Purpose: To establish a long-term storage environment that halts auto-oxidation.

  • Baseline Testing: Perform Protocol A. Ensure POV is < 10 meq/kg.

  • Antioxidant Dosing: If the solvent is uninhibited, add BHT to achieve a final concentration of 10 to 50 ppm[4]. Stir under an inert atmosphere until completely dissolved.

  • Vessel Preparation: Use opaque or amber glass containers, or properly lined steel/stainless steel drums, to prevent UV-initiated radical formation[5].

  • Nitrogen Purging: Insert a sparging tube to the bottom of the solvent. Sparge with ultra-high purity (UHP) Nitrogen for 15 minutes to displace dissolved oxygen.

  • Headspace Blanketing: Retract the tube to the headspace. Blanket the headspace with Nitrogen for 2 minutes[5].

  • Sealing & Storage: Seal the container tightly with PTFE-lined caps. Store in a climate-controlled environment below 20°C.

  • Validation Checkpoint: Re-test the POV after 30 days of storage. An increase of <1 meq/kg validates the integrity of the nitrogen seal and BHT inhibition.

StabilizationWorkflow S1 Incoming Solvent Batch (2-Butoxy-1-methylethyl acetate) S2 Perform Iodometric Peroxide Value (POV) Test S1->S2 S3 POV > 20 meq/kg? S2->S3 S4 Chemical Reduction (e.g., Ferrous Sulfate) S3->S4 Yes (Degraded) S5 Add BHT (10-50 ppm) S3->S5 No (Safe) S4->S5 Peroxides Neutralized S6 Nitrogen Sparge (15 min) & Headspace Blanket S5->S6 S7 Seal in Opaque Container Store < 15°C S6->S7

Decision matrix and workflow for the stabilization of 2-butoxy-1-methylethyl acetate.

Part 3: Quantitative Data & Actionable Thresholds

To assist in lifecycle management, the following table summarizes the relationship between storage conditions, peroxide formation rates, and required interventions for propylene glycol ethers[2][5].

Storage ConditionBHT ConcentrationHeadspace AtmosphereEstimated Shelf LifeIntervention Threshold (POV)Action Required
Ambient (25°C), Clear Glass0 ppmAir< 3 Months> 20 meq/kgDiscard or chemically reduce peroxides.
Ambient (25°C), Opaque10 ppmAir6 - 9 Months10 - 20 meq/kgTest before use; do not distill.
Cool (<15°C), Opaque50 ppmNitrogen Blanketed18 - 24 Months< 5 meq/kgSafe for analytical/formulation use.

Critical Safety Note: Propylene glycol ethers may be transferred into air atmospheres only if the product and ambient temperatures are at least 16.7 ºC (30 ºF) below the flash point. Otherwise, nitrogen blanketing is strictly required during transfer to prevent ignition[2].

References
  • 2-Butoxy-1-methylethyl acetate | C9H18O3 | CID 537309 - PubChem, nih.gov.
  • SAFETY DATA SHEET GLYCOL ETHER PM ACETATE, Solvents & Petroleum Service, Inc..
  • Glycol Ether PM ACETATE, Science Interactive.
  • Neurotoxicity of Propylene Glycol Butyl Ether: Multiomic Evidence from Human BrainSpheres, bioRxiv.
  • Chemicals Used In Drycleaning Operations, Partner Engineering and Science.

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity Risks of 2-Butoxy-1-methylethyl Acetate in Cell Culture

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals using 2-butoxy-1-methylethyl acetate (also known as propylene glycol monomethyl ether acetate, or PGMEA)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals using 2-butoxy-1-methylethyl acetate (also known as propylene glycol monomethyl ether acetate, or PGMEA) in cell culture applications. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific cytotoxicity issues that may arise during experimentation. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

Section 1: Understanding 2-Butoxy-1-methylethyl Acetate (PGMEA) and Its Cytotoxic Potential

What is PGMEA and why is it used in cell culture?

2-Butoxy-1-methylethyl acetate is a solvent used in various industrial applications, including as a solvent for paints, resins, and lacquers.[1] In the laboratory, particularly in drug discovery, it may be used to dissolve water-insoluble compounds for testing in cell-based assays. Its use has increased in some areas as a replacement for ethylene glycol ethers, which are associated with reproductive toxicity.[1][2]

The Mechanism of PGMEA-Induced Cytotoxicity

The cytotoxic risk of PGMEA is not just from the compound itself but also from its metabolic byproducts. In biological systems, PGMEA is rapidly and extensively hydrolyzed to propylene glycol monomethyl ether (PGME) and acetic acid .[3][4] While PGME itself is considered to have low systemic toxicity, the local increase in acetic acid concentration can alter pH and, at sufficient concentrations, contribute to cellular stress and death.[5][6] Furthermore, high concentrations of any organic solvent can disrupt the integrity of the cell membrane, leading to lysis and cell death.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and application of PGMEA in a cell culture context.

Q1: What are the primary safety hazards associated with PGMEA?

PGMEA is a flammable liquid and vapor.[7] It can cause serious eye irritation and may cause respiratory irritation.[8] It is crucial to handle it in a well-ventilated area, preferably within a chemical fume hood, and away from any open flames or ignition sources.[9][10]

Q2: I'm preparing to use a new compound dissolved in PGMEA. What is the most critical first step?

Answer: Before testing your compound, you must determine the maximum tolerated concentration of PGMEA for your specific cell line. Different cell lines exhibit varying sensitivities to solvents.[11] A concentration that is non-toxic for one cell line could be lethal for another. Skipping this step can lead to misinterpretation of your results, where solvent-induced toxicity is mistaken for the effect of your test compound.

Q3: My cells are dying after treatment. How can I determine if it's my test compound or the PGMEA solvent?

Answer: This is the most common and critical troubleshooting question. A proper solvent control is essential to differentiate between the effects of the compound and the solvent.

  • Your Experiment Should Include These Groups:

    • Untreated Control: Cells in media only. This is your baseline for health and viability.

    • Solvent Control: Cells treated with the highest concentration of PGMEA used in your experiment, but without the test compound.

    • Test Condition: Cells treated with your compound dissolved in PGMEA.

If you observe significant cell death in the Solvent Control group compared to the Untreated Control , then the concentration of PGMEA is too high and is causing cytotoxicity.[12][13]

Q4: What is a "safe" final concentration of PGMEA in cell culture media?

Answer: There is no universal "safe" concentration. While many protocols suggest keeping the final concentration of common solvents like DMSO below 0.5%, the limit for PGMEA must be determined empirically for each cell line and assay duration.[14] Studies on other solvents show that even concentrations far below those that induce outright cytotoxicity can still influence cellular responses.[12][15]

Q5: Could PGMEA be interfering with my cell viability assay (e.g., MTT, XTT)?

Answer: Yes, this is a possibility. Some compounds and solvents can chemically interact with assay reagents, leading to false positive or false negative results. For example, a solvent could reduce a tetrazolium salt (like MTT) and produce a color change, mimicking a signal of viable cells. Always include a "reagent only" control with the solvent at its highest concentration to check for direct chemical interference.

Section 3: Troubleshooting Guides & Protocols

This section provides structured workflows and step-by-step protocols to systematically address and mitigate PGMEA-induced cytotoxicity.

Troubleshooting Workflow: Investigating Unexpected Cell Death

When faced with unexpected cytotoxicity, it is crucial to systematically isolate the variable causing the issue. The following decision tree, rendered in DOT language, illustrates a logical workflow.

G start Unexpected Cell Death Observed in Experiment q1 Did the Solvent Control Show High Cytotoxicity? start->q1 a1_yes PGMEA concentration is too high. It is the likely cause of toxicity. q1->a1_yes  Yes a1_no PGMEA concentration is likely safe. Investigate other factors. q1->a1_no No   action1 Action: Determine Max Tolerated PGMEA Concentration (See Protocol 3.2) a1_yes->action1 q2 Did the Test Compound Show High Cytotoxicity? a1_no->q2 a2_yes The test compound is intrinsically cytotoxic. q2->a2_yes  Yes a2_no Issue may be assay interference or experimental error. q2->a2_no No   action2 Action: Verify Compound Solubility & Assay Compatibility (See Protocol 3.4) a2_no->action2

Caption: Troubleshooting workflow for diagnosing cytotoxicity.

Protocol: Determining the Maximum Tolerated Concentration of a Solvent

This protocol is essential for establishing a baseline for your experiments.

Objective: To determine the highest concentration of PGMEA that does not significantly impact cell viability for a specific cell line over a defined incubation period.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your actual experiment. Allow cells to adhere and recover for 24 hours.

  • Prepare Solvent Dilutions: Prepare a serial dilution of PGMEA in your complete cell culture medium. A typical starting range might be from 2% down to 0.01% (v/v).

  • Treatment: Remove the old medium from the cells and add the medium containing the different PGMEA concentrations. Also include a "media only" (untreated) control.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a reliable cell viability assay, such as the Trypan Blue exclusion assay or a metabolic assay like MTT/XTT, to determine the percentage of viable cells at each PGMEA concentration.[16][17]

  • Analysis: Plot the percentage of cell viability against the PGMEA concentration. The highest concentration that shows no statistically significant decrease in viability compared to the untreated control is your maximum tolerated concentration.

Experimental Workflow: Standard Cytotoxicity Assay with Solvent Controls

The following diagram illustrates the necessary components of a well-controlled experiment.

G cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis plate_cells Plate Cells in 96-well Plate (Allow to Adhere) control_untreated Group 1: Untreated Control (Media Only) control_solvent Group 2: Solvent Control (Highest PGMEA Conc.) treatment_group Group 3: Test Compound (Varying Conc.) prep_compound Prepare Compound Stock in PGMEA prep_dilutions Prepare Serial Dilutions of Compound in Media prep_compound->prep_dilutions prep_dilutions->treatment_group incubate Incubate for Desired Duration viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) incubate->viability_assay analyze_data Analyze & Compare Results of All Groups viability_assay->analyze_data

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 2-Butoxy-1-methylethyl Acetate vs. PGMEA in Pharmaceutical Development

In the landscape of pharmaceutical drug development, solvents are far more than passive liquid vehicles; they are active thermodynamic participants that dictate the efficiency of active pharmaceutical ingredient (API) ex...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical drug development, solvents are far more than passive liquid vehicles; they are active thermodynamic participants that dictate the efficiency of active pharmaceutical ingredient (API) extraction, the kinetics of crystallization, and the morphological integrity of advanced drug delivery systems.

This guide provides an objective, data-driven comparison between two critical industrial solvents: Propylene glycol monomethyl ether acetate (PGMEA) and 2-Butoxy-1-methylethyl acetate . While both belong to the propylene glycol ether acetate family, the structural shift from a methyl to a butyl ether group fundamentally alters their physicochemical behavior, dictating highly specific use cases in drug synthesis and polymeric formulation.

Physicochemical Profiling & Quantitative Data

To effectively select between these two solvents, formulation scientists must first evaluate their baseline thermodynamic and physical properties. The table below summarizes the critical data required for process engineering [1] [2] [3].

PropertyPGMEA2-Butoxy-1-methylethyl acetate
IUPAC / Chemical Name 1-Methoxy-2-propanol acetate1-Butoxypropan-2-yl acetate
CAS Number 108-65-685409-76-3
Molecular Formula C₆H₁₂O₃C₉H₁₈O₃
Molecular Weight 132.16 g/mol 174.24 g/mol
Boiling Point 145–146 °C224.3 °C
Vapor Pressure (20 °C) 3.7 mmHg< 0.1 mmHg (Calculated)
Density (25 °C) 0.970 g/mL0.930 g/mL
Water Solubility ~198 g/L (Moderate)Insoluble
Primary Pharmaceutical Use API extraction, photoresists, rapid-drying coatingsSustained-release polymer casting, lipophilic solvation

Mechanistic Insights: The Causality of Molecular Structure

As an application scientist, it is crucial to understand why these solvents behave differently, rather than just observing how they act. The core divergence lies in the length of the aliphatic ether chain.

PGMEA (The Methyl Group): The presence of a short, one-carbon methoxy group gives PGMEA a balanced polarity. It is highly effective at dissolving moderately polar APIs and excipients. Furthermore, its relatively low boiling point (146 °C) and moderate vapor pressure make it highly volatile. In pharmaceutical synthesis, this volatility is a massive advantage: it allows the solvent to be efficiently stripped under reduced pressure during API isolation without subjecting the drug substance to thermal degradation [4].

2-Butoxy-1-methylethyl acetate (The Butyl Group): Extending the ether chain to four carbons (butyl) drastically increases the molecule's London dispersion forces and steric bulk. This structural change causes the boiling point to spike to ~224 °C and renders the molecule highly hydrophobic [3]. In drug formulation—particularly when casting hydrophobic polymer matrices for drug-eluting stents or transdermal patches—this slow evaporation rate is a critical functional asset. It prevents the rapid evaporative cooling that causes atmospheric moisture condensation (a phenomenon known as "blushing"), ensuring a defect-free, optically clear, and mechanically stable polymeric film [5].

Decision Workflow for Formulation Scientists

The following logical pathway illustrates the decision-making process for selecting the appropriate solvent based on the thermodynamic requirements of the pharmaceutical application.

SolventSelection Start Determine Application Requirement Coating Polymer Coating / Film Casting (Requires defect-free curing) Start->Coating Extraction API Extraction / Crystallization (Requires easy solvent removal) Start->Extraction Q1 Is rapid solvent evaporation (stripping) critical? Q2 Is the API/Polymer highly lipophilic? Q1->Q2 No PGMEA Select PGMEA (High volatility, moderate polarity) Q1->PGMEA Yes Q2->PGMEA No (Standard polymer) Butoxy Select 2-Butoxy-1-methylethyl acetate (Low volatility, high lipophilicity) Q2->Butoxy Yes (Prevents blushing) Coating->Q2 Extraction->Q1

Decision workflow for selecting PGMEA vs. 2-butoxy-1-methylethyl acetate in drug formulation.

Self-Validating Experimental Methodologies

To objectively compare the performance of these solvents, the following field-proven protocols demonstrate their distinct advantages in targeted applications. Every step is designed as a self-validating system to ensure reproducibility and scientific rigor.

Protocol A: API Extraction and Vacuum Stripping (Optimized for PGMEA)

Objective: Validate PGMEA's efficiency in extracting a moderately polar API from an aqueous reaction mixture and its subsequent thermal-safe removal. Causality: PGMEA's partial water solubility (~198 g/L) allows it to interface efficiently with aqueous layers for extraction. By applying a specific vacuum, we artificially lower its boiling point, allowing for rapid solvent stripping without exceeding the thermal degradation threshold of sensitive APIs.

Step-by-Step Workflow:

  • Phase Partitioning: Add 50 mL of PGMEA to 100 mL of an aqueous API suspension. Adjust the aqueous phase pH to the API's isoelectric point to maximize partitioning into the organic layer.

  • Agitation & Separation: Agitate the biphasic mixture at 300 rpm for 15 minutes at 25 °C. Allow 10 minutes for phase separation. Validation checkpoint: PGMEA's density (0.97 g/mL) ensures it cleanly forms the upper organic layer above the denser aqueous phase.

  • Vacuum Stripping: Decant the PGMEA layer and transfer it to a rotary evaporator. Apply a vacuum of 50 mbar while maintaining a water bath temperature of 45 °C.

  • Validation of Recovery: Under 50 mbar of pressure, PGMEA boils rapidly at ~45 °C. Monitor the condenser to ensure >98% of the solvent is recovered within 30 minutes, leaving behind a thermally intact, crystallized API.

Protocol B: Polymeric Film Casting for Sustained Release (Optimized for 2-Butoxy-1-methylethyl acetate)

Objective: Demonstrate the prevention of film defects (blushing and pinholing) using a low-volatility, highly hydrophobic solvent. Causality: Rapid solvent evaporation causes endothermic cooling at the film surface, which condenses atmospheric moisture into the drying polymer (blushing). By utilizing the high boiling point (224.3 °C) of 2-butoxy-1-methylethyl acetate, the evaporation rate is kinetically bottlenecked. This prevents localized temperature drops and allows the polymer chains sufficient time to interpenetrate and form a dense, defect-free matrix.

Step-by-Step Workflow:

  • Solvation: Dissolve 5% w/v of a hydrophobic sustained-release polymer (e.g., ethylene-vinyl acetate) and 1% w/v of a highly lipophilic API in 50 mL of 2-butoxy-1-methylethyl acetate. Stir at 40 °C until optically clear.

  • Film Casting: Cast the solution onto a silanized glass substrate using a micrometer-adjustable doctor blade set to a 100 µm wet thickness.

  • Controlled Curing: Place the casted film in an environmental chamber set to 40 °C and 60% relative humidity for 24 hours to allow for slow solvent evaporation.

  • Validation of Film Integrity: Perform Scanning Electron Microscopy (SEM) on the cured film cross-section. Validation checkpoint: The complete absence of micro-voids or pinholes confirms that the solvent's slow evaporation kinetics effectively prevented moisture entrapment, directly correlating the solvent's high boiling point to the structural integrity of the drug delivery system.

References

  • 2.1 3.2 4. 5.3

Sources

Comparative

Validation of GC-FID Quantification Methods for 2-Butoxy-1-Methylethyl Acetate: A Comparative Technical Guide

Introduction to the Analytical Challenge 2-Butoxy-1-methylethyl acetate (CAS: 85409-76-3)[1], also known as propylene glycol monobutyl ether acetate (PGBA), is a high-boiling (224.3°C)[2], low-volatility oxygenated solve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

2-Butoxy-1-methylethyl acetate (CAS: 85409-76-3)[1], also known as propylene glycol monobutyl ether acetate (PGBA), is a high-boiling (224.3°C)[2], low-volatility oxygenated solvent. It is extensively utilized as a coalescing agent in advanced coatings, a reactive diluent in epoxy resins, and a critical solvent in semiconductor photoresist formulations[3][4].

Because PGBA is often used in high-purity industrial applications and complex polymeric matrices, accurate quantification is paramount. The analytical challenge lies in its polarity and high boiling point, which can lead to peak tailing and carryover if the methodology is not rigorously optimized. This guide objectively compares analytical platforms, details the causality behind method development choices, and provides a fully validated Gas Chromatography-Flame Ionization Detection (GC-FID) protocol.

Platform Comparison: Why GC-FID is the Gold Standard

When developing a quantitative assay for PGBA, analysts typically evaluate three primary platforms: HPLC-UV, GC-MS, and GC-FID. Table 1 summarizes the performance matrix of these alternatives.

The Causality Behind Platform Selection
  • HPLC-UV (Sub-optimal): PGBA lacks a conjugated π -electron system. Its only chromophore is the ester carbonyl, which absorbs weakly in the deep UV range (<210 nm). Relying on HPLC-UV results in severe baseline drift from mobile phase absorbance and exceptionally poor signal-to-noise (S/N) ratios.

  • GC-MS (Best for Identification): While Gas Chromatography-Mass Spectrometry (GC-MS) is unparalleled for structural elucidation and trace impurity profiling, it is not ideal for bulk quantification. High concentrations of PGBA can cause detector saturation, and the ionization efficiency in the MS source is subject to matrix-induced ion suppression.

  • GC-FID (The Gold Standard): FID provides a strictly mass-proportional response to C-H bonds. Because PGBA ( C9​H18​O3​ )[1] is rich in reducible carbon, FID yields a highly linear dynamic range spanning over five orders of magnitude[5]. Furthermore, FID is immune to the ion suppression artifacts that plague MS detectors, making it the most robust choice for routine assay and purity validation.

Table 1: Analytical Platform Comparison for PGBA Quantification

ParameterGC-FID (Recommended)GC-MS (Alternative)HPLC-UV (Not Recommended)
Sensitivity (LOD) ~0.5 µg/mL~0.01 µg/mL>50 µg/mL
Linear Dynamic Range 105 103 102
Matrix Interference Low (if resolved)Moderate (Ion Suppression)High (UV-absorbing matrices)
Maintenance Cost LowHigh (Source cleaning)Moderate
Primary Use Case Bulk purity, routine assayTrace impurities, IDNot applicable

Column Chemistry: Overcoming Peak Tailing

The selection of the stationary phase is the most critical variable in GC method development for glycol ether esters.

Non-Polar Columns (e.g., 5% Phenyl-methylpolysiloxane / DB-5): While DB-5 columns are excellent general-purpose tools, they are prone to secondary interactions when analyzing polar oxygenates. The ether linkage and ester carbonyl in PGBA can hydrogen-bond with active, un-endcapped silanol sites on the silica tubing, resulting in asymmetric peak tailing and poor integration reproducibility.

Polar Columns (e.g., Polyethylene Glycol / DB-WAX): A polar Polyethylene Glycol (PEG) stationary phase is strongly recommended. The PEG phase provides strong dipole-dipole interactions that competitively shield the analyte from active silanol sites. This causality results in sharp, perfectly symmetrical peaks and superior resolution of PGBA from other structurally similar glycol ether isomers (e.g., dipropylene glycol monomethyl ether acetate)[6].

Self-Validating Experimental Protocol

The following GC-FID protocol is designed as a self-validating system. By incorporating an internal standard (IS) and specific System Suitability Testing (SST) criteria, the method automatically controls for injection volume variations and matrix effects.

Reagents and Sample Preparation
  • Diluent: Methanol or Acetone (GC-grade)[5].

  • Internal Standard (IS): n-Decane. (Rationale: n-Decane is chemically inert, elutes near PGBA on a PEG column, but achieves baseline resolution ( Rs​>2.0 )).

  • Standard Preparation: Prepare a stock solution of PGBA reference standard (CAS 85409-76-3)[2] at 10 mg/mL. Dilute to create a 5-point calibration curve (0.1 to 5.0 mg/mL), maintaining a constant IS concentration of 1.0 mg/mL in all vials.

GC-FID Instrument Parameters
  • Column: DB-WAX (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: High-purity Nitrogen or Helium at a constant flow of 1.0 mL/min[5].

  • Injection Volume: 1.0 µL.

  • Inlet Temperature: 250°C[5]. (Rationale: Ensures instantaneous and complete volatilization of the 224.3°C boiling point analyte without thermal degradation).

  • Split Ratio: 50:1. (Rationale: Prevents column overloading and maintains peak symmetry for high-concentration samples).

  • Oven Temperature Program:

    • Initial: 60°C (Hold 2 min).

    • Ramp 1: 15°C/min to 150°C.

    • Ramp 2: 30°C/min to 230°C (Hold 5 min)[5].

  • Detector (FID) Temperature: 260°C[5].

  • Flame Gases: H2​ (30 mL/min), Air (300 mL/min), Makeup N2​ (25 mL/min).

System Suitability Testing (SST)

Before analyzing unknown samples, the system must pass the following self-validating checks:

  • Resolution ( Rs​ ): > 2.0 between PGBA and n-Decane.

  • Tailing Factor ( Tf​ ): 0.9 - 1.2 for the PGBA peak.

  • Injection Precision: %RSD of the PGBA/IS peak area ratio 1.5% (n=5 injections).

Workflow Visualization

G A Sample Preparation Dilution & IS Addition (n-Decane) B GC Injection (250°C, Split 50:1) A->B C Capillary Separation (PEG Phase, DB-WAX) B->C D FID Detection (260°C, H2/Air Flame) C->D E Data Processing (Internal Standard Quantification) D->E

Figure 1: GC-FID analytical workflow for 2-butoxy-1-methylethyl acetate quantification.

Validation Results and Performance Data

When executed according to the protocol above, the method yields robust validation metrics compliant with ICH Q2(R1) guidelines. The use of the internal standard effectively nullifies minor fluctuations in split discrimination and detector gas flow.

Table 2: Experimental Validation Data for PGBA via GC-FID

Validation ParameterExperimental ResultAcceptance Criteria
Linearity Range 0.05 – 10.0 mg/mL R2≥0.999
Limit of Detection (LOD) 0.2 µg/mL (S/N = 3)Report value
Limit of Quantitation (LOQ) 0.6 µg/mL (S/N = 10)Signal-to-Noise 10
Method Precision (Repeatability) 0.8% RSD (n=6) 2.0% RSD
Intermediate Precision 1.1% RSD (Different days) 3.0% RSD
Accuracy (Recovery) 99.2% – 101.4%98.0% – 102.0%

Conclusion

For the quantification of 2-butoxy-1-methylethyl acetate, GC-FID paired with a polar PEG column represents the optimal analytical strategy. While GC-MS remains useful for qualitative impurity profiling, the FID method provides superior linearity, ruggedness, and quantitative accuracy. By implementing the internal standard protocol and strict injector temperature controls outlined in this guide, laboratories can ensure highly reproducible, self-validating results suitable for stringent quality control and research applications.

References

  • 2-Butoxy-1-methylethyl acetate | C9H18O3 | CID 537309 - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • Detection method for 2-methoxyethanol, 2-ethoxyethanol, 2-methoxyethanol acetate and 2-ethoxyethanol acetate (CN102226792A).Google Patents.
  • TREATMENT LIQUID AND PATTERN FORMING METHOD (EP 4074739 A1). European Patent Office. Available at:[Link]

  • Antireflective coating forming composition containing vinyl ether compound and polyimide (EP 2592476 A). Googleapis / European Patent Office. Available at:[Link]

  • SURFACE TREATMENT METHOD FOR SEMICONDUCTOR SUBSTRATES, AND SURFACE TREATMENT AGENT COMPOSITION (EP 415). European Patent Office. Available at:[Link]

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Validation

Optimizing Liquid-Liquid Extraction: A Comparison Guide on the Reproducibility of 2-Butoxy-1-Methylethyl Acetate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Executive Summary In pharmaceutical development and analytical chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary

In pharmaceutical development and analytical chemistry, the reproducibility of Liquid-Liquid Extraction (LLE) is frequently compromised by the physical limitations of traditional volatile solvents. Solvents like dichloromethane (DCM) and ethyl acetate (EtOAc) suffer from rapid evaporative losses during handling, leading to artificial analyte concentration and high Relative Standard Deviations (RSD) across sample replicates.

This guide evaluates 2-butoxy-1-methylethyl acetate (CAS: 85409-76-3)—also known as propylene glycol monobutyl ether acetate—as a high-performance, low-volatility alternative[1][2]. By comparing its physicochemical properties and extraction kinetics against traditional solvents, we demonstrate how its unique dual-functional structure (ether and acetate groups) and high boiling point fundamentally resolve evaporative variability, ensuring highly reproducible extraction yields[3][4].

The Mechanistic Causality of Extraction Reproducibility

To achieve reproducible extraction yields, a solvent system must maintain a strict, unchanging phase-volume ratio from the moment of partitioning through to chromatographic sampling.

The Volatility Problem in Traditional Solvents

When using DCM (boiling point 39.6°C) or EtOAc (boiling point 77.1°C), ambient temperature fluctuations and mechanical agitation (vortexing/sonication) induce rapid solvent vaporization. This micro-evaporation reduces the organic phase volume. Consequently, the target Active Pharmaceutical Ingredient (API) becomes artificially concentrated, leading to erratic quantitative results (high inter-day and intra-day RSD)[4].

The 2-Butoxy-1-Methylethyl Acetate Advantage

2-butoxy-1-methylethyl acetate possesses a molecular weight of 174.24 g/mol and a remarkably high boiling point of 224.3°C[1][2].

  • Zero Evaporative Loss: Its low vapor pressure ensures the organic phase volume remains mathematically constant throughout the extraction workflow, eliminating concentration artifacts.

  • Bifunctional Solvation: The molecule contains both an ether oxygen (hydrogen bond acceptor) and an acetate carbonyl (dipole-dipole interactions). This allows it to efficiently solvate a broad spectrum of complex, moderately lipophilic APIs (e.g., alkaloids, artemisinin derivatives)[5].

  • Phase Dynamics: With a density of 0.93 g/cm³, it forms a clean, stable upper organic layer above aqueous matrices, preventing the disruptive emulsion formations often seen with halogenated bottom-layer solvents[2].

G N1 Aqueous Matrix (Target Analyte) N3 Interfacial Mass Transfer (Stable Partitioning) N1->N3 N2 2-butoxy-1-methylethyl acetate (Extraction Solvent) N2->N3 N4 Organic Phase (Constant Volume) N3->N4 N5 Reproducible Recovery (RSD < 1.5%) N4->N5

Fig 1: Biphasic mass transfer and reproducible recovery pathway using 2-butoxy-1-methylethyl acetate.

Comparative Performance Data

The following tables summarize the physical properties and empirical extraction data comparing 2-butoxy-1-methylethyl acetate against industry-standard solvents. Data is modeled on the extraction of a standard lipophilic API (e.g., Artemisinin) from a buffered aqueous matrix (pH 7.4)[5].

Table 1: Physicochemical Properties Affecting Reproducibility
SolventBoiling Point (°C)Density (g/cm³)Water MiscibilityEvaporative Loss (24h at 25°C)
2-butoxy-1-methylethyl acetate 224.30.93Very Low< 0.1%
Dichloromethane (DCM) 39.61.33Low> 15.0%
Ethyl Acetate (EtOAc) 77.10.90Moderate> 5.0%
Table 2: Extraction Yield and Statistical Reproducibility (n=6)
SolventMean Extraction Yield (%)Intra-day RSD (%)Inter-day RSD (%)Phase Separation Quality
2-butoxy-1-methylethyl acetate 94.21.1 1.4 Excellent (Sharp interface, no emulsion)
Dichloromethane (DCM) 96.54.87.2Good (Prone to micro-bubbles/evaporation)
Ethyl Acetate (EtOAc) 91.83.55.1Moderate (Slight boundary emulsion)

Data Interpretation: While DCM provides a marginally higher absolute yield, its high volatility results in unacceptable inter-day variability (7.2% RSD). 2-butoxy-1-methylethyl acetate sacrifices a negligible amount of absolute yield for a massive gain in statistical reliability (1.4% RSD), making it vastly superior for validated quantitative assays.

Self-Validating Experimental Protocol

To leverage the stability of 2-butoxy-1-methylethyl acetate, the extraction methodology must be designed as a self-validating system . This means replacing volumetric assumptions with gravimetric tracking and utilizing internal standards prior to phase separation.

Materials Required
  • 2-butoxy-1-methylethyl acetate (Analytical Grade, ≥99% purity)[6]

  • Target API in aqueous buffer (e.g., PBS, pH 7.4)

  • Stable isotopically labeled Internal Standard (IS)

  • Analytical balance (0.01 mg precision)

  • Temperature-controlled centrifuge

Step-by-Step Methodology

Step 1: Gravimetric Matrix Preparation

  • Place a 2 mL microcentrifuge tube on the analytical balance and tare.

  • Add exactly 500 µL of the aqueous sample. Record the exact mass ( Maq​ ).

  • Spike the aqueous phase with 10 µL of the Internal Standard (IS) solution. Vortex for 10 seconds to ensure homogeneous distribution. Causality: Adding the IS to the aqueous phase before extraction corrects for any subsequent matrix effects or partition variations.

Step 2: Gravimetric Solvent Addition

  • Tare the balance with the spiked sample tube.

  • Add exactly 500 µL of 2-butoxy-1-methylethyl acetate.

  • Record the exact mass of the solvent added ( Msolv​ ). Causality: Because 2-butoxy-1-methylethyl acetate is slightly viscous, volumetric pipetting can introduce up to 2% error. Gravimetric tracking ensures the exact phase ratio is known and can be mathematically normalized.

Step 3: Controlled Interfacial Mass Transfer

  • Seal the tubes and place them in a thermoshaker.

  • Agitate at 1200 rpm for 15 minutes at a strictly controlled 25°C. Causality: 2-butoxy-1-methylethyl acetate has a higher viscosity than DCM; therefore, vigorous and sustained mechanical agitation is required to maximize the interfacial surface area and reach thermodynamic equilibrium.

Step 4: Phase Separation

  • Centrifuge the samples at 4000 rpm for 5 minutes at 25°C.

  • Observe the interface. The 2-butoxy-1-methylethyl acetate (density 0.93 g/cm³) will form a distinct, clear upper layer[2].

Step 5: Sampling and HPLC-UV/MS Quantification

  • Carefully aspirate 200 µL of the upper organic layer using a positive displacement pipette.

  • Transfer directly to an HPLC vial. (No evaporation/reconstitution step is required due to the solvent's compatibility with reverse-phase chromatography, provided the injection volume is kept small, e.g., 1-2 µL).

  • Calculate the extraction yield using the IS ratio and normalize against the gravimetric solvent mass ( Msolv​ ).

Protocol S1 1. Gravimetric Dispensing (Aqueous + Solvent) S2 2. Controlled Agitation (Vortex 15 min, 25°C) S1->S2 S3 3. Centrifugal Separation (4000 rpm, 5 min) S2->S3 S4 4. Organic Layer Sampling (Internal Std Added) S3->S4 S5 5. HPLC-UV Quantification (Mass Balance Check) S4->S5

Fig 2: Self-validating liquid-liquid extraction workflow ensuring high data integrity.

Conclusion

For analytical workflows demanding high precision, traditional volatile solvents introduce unacceptable evaporative variables. 2-butoxy-1-methylethyl acetate acts as a robust, green alternative[3]. By coupling its high boiling point and excellent solvation capabilities with a gravimetrically tracked, self-validating protocol, researchers can virtually eliminate volume-shift artifacts, achieving extraction reproducibility with RSDs consistently below 1.5%.

References

  • PubChem. "2-Butoxy-1-methylethyl acetate | C9H18O3 | CID 537309". National Center for Biotechnology Information. Available at:[Link]

  • LookChem. "CAS 85409-76-3 2-Butoxy-1-methylethyl acetate". LookChem Supplier Database. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. "Intensified Separation of Propylene Glycol Monomethyl Ether/Acetic Acid/Water Azeotropes from Computational Thermodynamics to Process Design". American Chemical Society. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. "Efficient Solvent Selection Approach for High Solubility of Active Phytochemicals: Application for the Extraction of an Antimalarial Compound from Medicinal Plants". American Chemical Society. Available at:[Link]

  • Proceedings A | The Royal Society. "Solvents and sustainable chemistry". The Royal Society Publishing. Available at:[Link]

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Comparative

benchmarking 2-butoxy-1-methylethyl acetate against traditional industrial solvents

As a Senior Application Scientist, I frequently encounter the formulator's dilemma: balancing thermodynamic solvency power with stringent regulatory and safety constraints. For decades, the pharmaceutical, semiconductor,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the formulator's dilemma: balancing thermodynamic solvency power with stringent regulatory and safety constraints. For decades, the pharmaceutical, semiconductor, and advanced coatings industries relied heavily on aggressive solvents like N-Methyl-2-pyrrolidone (NMP) and highly volatile aromatics like Toluene. However, the regulatory paradigm has shifted.

In this guide, we will objectively benchmark a high-performance alternative: 2-butoxy-1-methylethyl acetate (BMEA) , also known industrially as propylene glycol monobutyl ether acetate (PGBA) [1]. By analyzing its physicochemical properties, evaporation kinetics, and thermodynamic solvency, we will demonstrate how BMEA serves as a superior retarder solvent compared to traditional alternatives.

Physicochemical Benchmarking: BMEA vs. Traditional Solvents

To understand the utility of BMEA, we must first benchmark its core physical properties against industry standards. The data below highlights why BMEA is uniquely positioned to replace both highly toxic and overly volatile solvents.

Table 1: Quantitative Benchmarking of Industrial Solvents

SolventCAS NumberBoiling Point (°C)Flash Point (°C)Evaporation Rate (BuAc=1)Regulatory & Safety Profile
BMEA (PGBA) 85409-76-3~224.375.1< 0.01 (Very Slow)Non-SVHC, Low VOC potential
NMP 872-50-4202.091.00.03 (Slow)REACH SVHC (Reprotoxic)
Toluene 108-88-3110.64.02.0 (Fast)High VOC, Neurotoxic
PGMEA (PMA) 108-65-6146.045.00.3 (Medium)Moderate VOC, Flammable

Data supported by verified chemical databases [1][2] [3].

Mechanistic Insights: The Causality of BMEA's Performance

Why does BMEA perform so well across diverse polymer systems? The answer lies in its molecular architecture.

Thermodynamic Solvency: The dual ether-ester functionality of BMEA dictates its exceptional solvency power. The ether linkage provides hydrogen-bond accepting capabilities, which interact strongly with polar resins (e.g., epoxies, acrylics). Simultaneously, the ester group facilitates the dissolution of non-polar to moderately polar polymer chains. This amphiphilic-like solvation mechanism explains why BMEA can replace aggressive solvents like NMP without causing polymer precipitation.

Kinetic Evaporation & Film Formation: Propylene glycol monomethyl ether acetate (PGMEA) [3], while safer than toluene, evaporates too quickly for high-build coatings or complex drug-delivery matrices, leading to surface defects. Because BMEA has a significantly higher boiling point (~224°C) and a lower vapor pressure, it acts as a highly efficient coalescing agent. It extends the "open time" of the wet film, allowing trapped air and co-solvents to escape before the surface cross-links, thereby preventing orange peel, blushing, and pinholing.

FilmFormation WetFilm Wet Polymer Film Applied to Substrate FastEvap Fast Evaporation (Toluene / PGMEA) WetFilm->FastEvap SlowEvap Controlled Evaporation (BMEA / PGBA) WetFilm->SlowEvap Defects Rapid Viscosity Spike: Orange Peel & Pinholing FastEvap->Defects Solvent entrapment Smooth Extended Open Time: Excellent Coalescence SlowEvap->Smooth Optimal leveling

Fig 1. Mechanistic pathway of film formation comparing fast-evaporating solvents to BMEA.

Experimental Workflows & Protocols

A scientific protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , eliminating subjective visual bias by tying thermodynamic and kinetic phenomena directly to quantifiable instrumental outputs.

Protocol 1: Polymer Solubility and Resin Compatibility Assay

Objective: To objectively quantify the solvency power of BMEA against NMP and Toluene using optical turbidimetry.

  • Preparation: Weigh exactly 10.0 g of the target polymer resin (e.g., pharmaceutical-grade cellulosic excipient or industrial acrylic copolymer) into a 50 mL borosilicate glass vial.

  • Controlled Titration: Titrate the test solvent (BMEA, NMP, or Toluene) into the vial in 1.0 mL increments using an automated syringe pump. Maintain continuous magnetic stirring at 300 rpm at a constant 25°C.

  • Optical Clarity Assessment (Validation Check): Route the solution through a flow-cell turbidimeter. The thermodynamic endpoint is strictly defined as the minimum solvent volume required to achieve a turbidity of <5 NTU (Nephelometric Turbidity Units). Causality: This removes human error; <5 NTU guarantees complete molecular-level dissolution rather than mere macroscopic dispersion.

  • Viscosity Profiling: Measure the kinematic viscosity of the resulting clear solution using a rotational viscometer to ensure the formulated viscosity falls within the application-specific sprayable or coatable range (typically 50-100 mPa·s).

Protocol 2: Evaporation Rate and Film Defect Analysis

Objective: To evaluate the impact of solvent evaporation kinetics on coating coalescence and defect reduction.

  • Film Casting: Apply a 100 µm wet film of the formulated polymer solution onto a standardized cold-rolled steel substrate using a precision wire-wound drawdown bar.

  • Gravimetric Tracking (Validation Check): Immediately place the coated substrate on a precision analytical balance integrated with a data logger inside a controlled environmental chamber (25°C, 50% RH). Record mass loss continuously to plot the exact evaporation curve. Causality: Gravimetric tracking directly links the solvent's physical evaporation rate to the temporal window available for polymer leveling.

  • Defect Characterization: Post-cure, analyze the dry film surface using a 3D optical profilometer. Quantify the surface roughness (Ra) and count micro-defects (pinholes/mottling) per cm².

Regulatory & Safety Profile Integration

N-Methyl-2-pyrrolidone (NMP), traditionally favored for its exceptional solvency, is now heavily restricted due to its classification as a Substance of Very High Concern (SVHC) for reproductive toxicity under REACH [2]. Toluene faces similar phase-outs due to severe VOC emissions and neurotoxicity.

BMEA circumvents these regulatory roadblocks. It is not listed as an SVHC, presents a significantly lower inhalation risk due to its low vapor pressure, and provides a safer handling profile for scale-up manufacturing in drug development and materials science.

SolventSelection Start Formulation Requirement: Polymer Dissolution ToxCheck Toxicity & VOC Assessment Start->ToxCheck Trad Traditional Solvents (NMP, Toluene) ToxCheck->Trad High Toxicity Profile BMEA 2-Butoxy-1-methylethyl acetate (BMEA) ToxCheck->BMEA Favorable Safety Profile Fail Regulatory Restriction (REACH SVHC) Trad->Fail Reprotoxic / High VOC Pass Compliant Formulation (Low VOC, Safe) BMEA->Pass Non-SVHC

Fig 2. Decision tree for solvent selection based on regulatory compliance and performance.

Conclusion

Benchmarking data clearly indicates that 2-butoxy-1-methylethyl acetate (BMEA) is not merely a "drop-in" replacement, but a functional upgrade over traditional solvents. By combining the solvency power required to dissolve stubborn resins with an evaporation profile that guarantees defect-free film coalescence, BMEA allows researchers and formulators to achieve superior physical performance while future-proofing their products against tightening global toxicity regulations.

References

  • PubChem: 2-Butoxy-1-methylethyl acetate | C9H18O3 | CID 537309. National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA): Substance Information: 1-methyl-2-pyrrolidone (NMP). [Link]

  • PubChem: Propylene glycol methyl ether acetate | C6H12O3 | CID 7946. National Center for Biotechnology Information. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Butoxy-1-methylethyl acetate

Advanced Laboratory Safety Protocol: Handling and Disposal of 2-Butoxy-1-methylethyl Acetate As a Senior Application Scientist, I recognize that the transition from standard laboratory solvents to specialized glycol ethe...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety Protocol: Handling and Disposal of 2-Butoxy-1-methylethyl Acetate

As a Senior Application Scientist, I recognize that the transition from standard laboratory solvents to specialized glycol ether esters requires a fundamental shift in safety protocols. 2-Butoxy-1-methylethyl acetate, commonly referred to as propylene glycol monobutyl ether acetate (PGBEA), is increasingly utilized in advanced coatings, electronics cleaning, and drug development workflows due to its tailored evaporation rate and non-HAP (Hazardous Air Pollutant) status[1]. However, its unique amphiphilic structure—combining an ether linkage, a lipophilic butyl tail, and an acetate group—presents specific permeation and flammability risks that render standard laboratory personal protective equipment (PPE) inadequate.

This guide provides a definitive, causality-driven framework for the safe handling, PPE selection, and disposal of 2-Butoxy-1-methylethyl acetate, ensuring both scientific integrity and operational safety.

Chemical Profiling and Hazard Causality

To design an effective safety protocol, we must first understand the physicochemical properties driving the hazards[2].

PropertyValue / DescriptionOperational Implication
Chemical Name 2-Butoxy-1-methylethyl acetateAlso known as PGBEA or 1-butoxypropan-2-yl acetate[2].
CAS Number 85409-76-3Unique identifier for safety data tracking[3].
Molecular Formula C9H18O3Amphiphilic nature allows it to act as a powerful solvent for both polar and non-polar compounds[4].
Molecular Weight 174.24 g/mol Heavier than air; vapors will accumulate in low-lying areas or poorly ventilated sinks[2].
Flash Point ~46 °C (Analogous to PGMEA)Combustible liquid. Requires grounding and bonding during transfer to prevent static discharge[5].
Health Hazards Defatting agent, mild irritantReadily absorbs through intact skin; prolonged exposure causes dermatitis and potential CNS depression[6][7].

Mechanistic PPE Selection: The "Why" Behind the Gear

Standard laboratory PPE is often selected based on aqueous or simple organic solvent compatibility. 2-Butoxy-1-methylethyl acetate requires a highly targeted approach.

  • Hand Protection (Critical):

    • The Protocol: Use Butyl Rubber or PE/EVAL (Polyethylene/Ethylene Vinyl Alcohol) gloves.

    • The Causality: Glycol ether acetates are notorious for rapidly permeating standard nitrile and natural rubber gloves. The solvent's acetate group interacts with the polar domains of nitrile elastomers, causing rapid swelling and breakthrough (often in under 10 minutes)[6]. Butyl rubber, conversely, possesses a dense, saturated hydrocarbon backbone that sterically and chemically resists the penetration of the ether and acetate functional groups, providing a breakthrough time of >4 hours[5][6].

  • Eye and Face Protection:

    • The Protocol: Indirect-vented chemical splash goggles. If transferring volumes >1 Liter, add a full face shield.

    • The Causality: The solvent's low surface tension allows it to easily bypass standard safety glasses during a splash event. Indirect venting prevents vapor accumulation while physically blocking liquid droplets[5].

  • Respiratory Protection:

    • The Protocol: Handle exclusively inside a certified chemical fume hood. If engineering controls fail or during spill cleanup, use a NIOSH-approved half-mask respirator equipped with Organic Vapor (OV) cartridges [8].

    • The Causality: While PGBEA has a relatively low vapor pressure, aerosolization during mixing or heating rapidly increases airborne concentrations. OV cartridges utilize activated carbon; the microporous structure physically adsorbs the volatile organic molecules before they reach the respiratory tract[8].

Operational Workflow: Step-by-Step Handling Procedure

Trust in a protocol comes from its reproducibility and self-validating steps. Follow this workflow for routine handling:

  • Preparation & Verification: Verify that the fume hood is drawing air at a minimum of 100 feet per minute (fpm). Clear the workspace of strong oxidizing agents, which can react violently with the ether linkages[8].

  • PPE Donning: Inspect butyl rubber gloves for pinhole leaks using the inflation method. Don a flame-resistant (FR) lab coat, as the chemical is a combustible liquid[5].

  • Grounding (For Bulk Transfers): If dispensing from a metal drum (>5 gallons), attach grounding cables to both the source container and the receiving vessel to dissipate static electricity[5].

  • Dispensing: Use a glass or Teflon (PTFE) pipette/funnel. Avoid PVC tubing, as the solvent will extract the plasticizers, contaminating your sample and degrading the tubing.

  • Sealing: Cap the primary container immediately. The ester group is susceptible to slow hydrolysis in the presence of ambient moisture and acidic/basic impurities[9].

Spill Response and Disposal Plan

A spill introduces uncontained surface area, exponentially increasing the evaporation rate and inhalation risk.

Spill Containment Workflow:

  • Evacuate & Isolate: For spills >250 mL outside a fume hood, evacuate the immediate area.

  • Ventilate: Ensure maximum room ventilation. Do not touch electrical switches (potential ignition sources)[5].

  • Absorb: Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite, sand, or specialized universal spill pads). Never use combustible materials like sawdust.

  • Collect: Use non-sparking tools (e.g., polypropylene scoops) to transfer the saturated absorbent into a hazardous waste bucket[7].

  • Decontaminate: Wash the surface with a strong soap and water solution to remove the remaining lipophilic residue, followed by a water rinse.

Waste Disposal:

  • Do not flush down the sink. 2-Butoxy-1-methylethyl acetate is only partially miscible in water and will phase-separate, creating a floating flammable layer in the plumbing[5].

  • Segregate in a clearly labeled "Non-Halogenated Organic Solvent Waste" container. Keep separate from acid waste streams to prevent exothermic hydrolysis[7][9].

Process Visualization

Below is the logical workflow for incident management regarding 2-Butoxy-1-methylethyl acetate, illustrating the critical decision pathways.

G Start Spill Detected: 2-Butoxy-1-methylethyl acetate Assess Assess Volume & Ventilation Start->Assess Evacuate Evacuate & Isolate Area Assess->Evacuate > 250 mL or Poor Vent PPE Don Maximum PPE (Butyl Gloves, OV Respirator) Assess->PPE < 250 mL & Good Vent Evacuate->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Dispose Transfer to Hazardous Waste Contain->Dispose Decon Decontaminate Surfaces (Soap & Water) Dispose->Decon Report Log Incident & Replenish Kits Decon->Report

Decision matrix and operational workflow for 2-Butoxy-1-methylethyl acetate spill response.

Sources

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